Flazo Orange
説明
The exact mass of the compound 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21/h1-9,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKOBNMULFASAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205220 | |
| Record name | 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-94-7 | |
| Record name | 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3566-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flazo Orange | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Flazo Orange: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Flazo Orange, identified as 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol. Due to nomenclature ambiguity with other orange azo dyes, this document clarifies its identity and distinguishes it from similar compounds, such as Sudan Orange G. The guide details its chemical structure, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis is provided. While direct biological studies on this compound are limited, this guide explores the known biological activities and mechanisms of action of structurally related azo-naphthol compounds to provide a basis for future research and drug development endeavors.
Introduction
Azo dyes, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings, represent a large and versatile class of organic compounds. Their extended π-systems are responsible for their vibrant colors, leading to their widespread use as colorants in various industries. Beyond their tinctorial properties, many azo compounds exhibit interesting biological activities, including antimicrobial, antioxidant, and cytotoxic effects, making them of interest to the pharmaceutical and life sciences sectors.
This guide focuses on this compound, a specific monoazo dye. A notable challenge in the study of commercial dyes is the frequent ambiguity in nomenclature. The name "this compound" is most definitively associated with the chemical entity 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol (CAS No. 3566-94-7). It is crucial to distinguish this compound from other orange dyes, such as "Sudan Orange G" (4-(Phenylazo)resorcinol, CAS No. 2051-85-6), with which it can be confused. This guide will focus primarily on the former, while providing comparative data for the latter to aid in clear identification.
Chemical Structure and Identification
The chemical identity of this compound is established by its systematic IUPAC name and CAS registry number.
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Systematic Name: 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol[1]
-
Common Name: this compound
-
CAS Number: 3566-94-7[1]
-
Molecular Formula: C₁₆H₁₁ClN₂O₂[1]
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Molecular Weight: 298.72 g/mol [1]
The structure consists of a 2-naphthol moiety linked at the 1-position to a 5-chloro-2-hydroxyphenyl group via an azo bridge.
Physicochemical and Spectroscopic Properties
A summary of the known physicochemical and spectroscopic properties of this compound and the related Sudan Orange G are presented in Tables 1 and 2 for comparative analysis.
Table 1: Physicochemical Properties
| Property | This compound (1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol) | Sudan Orange G (4-(Phenylazo)resorcinol) |
| CAS Number | 3566-94-7[1] | 2051-85-6 |
| Molecular Formula | C₁₆H₁₁ClN₂O₂[1] | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 298.72 g/mol [1] | 214.22 g/mol |
| Appearance | Not specified in available literature | Red-orange powder |
| Melting Point | Not specified in available literature | 143-146 °C |
| Boiling Point | 532.1 °C (Predicted) | 354.35 °C (Predicted) |
| Solubility | Not specified in available literature | Slightly soluble in water and ethanol; Soluble in DMSO and methanol |
| XLogP3 | 4.9[1] | 3.0 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
Table 2: Spectroscopic Data
| Spectrum | This compound (1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol) | Reference |
| FT-IR (cm⁻¹) | ν(C=O): 1596.91, ν(C=C): 1500, ν(C=N): 1490.43, ν(C—Cl): 745.10, ν(C—H): 2921.31 | Data for the tautomeric form |
| ¹H NMR (CDCl₃, δ ppm) | 7.031–8.209 (9H, aromatic), 12.414 (1H, s, OH), 14.38 (1H, s, NH) | Data for the tautomeric form |
| ¹³C NMR (CDCl₃, δ ppm) | 156.86 (C=O), 150.49 (C=N), 109.49–136.92 (aromatic C) | Data for the tautomeric form |
| UV-Vis (λmax) | Not specified in available literature |
Experimental Protocols
Synthesis of 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol
The synthesis of this compound is achieved through a classic diazotization-coupling reaction. The following protocol is based on established methods for preparing similar azo dyes.
Materials:
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2-Amino-4-chlorophenol
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Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Naphthol (2-Naphthol)
-
Sodium hydroxide (NaOH)
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Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
Step 1: Diazotization of 2-Amino-4-chlorophenol
-
Dissolve a specific molar equivalent of 2-amino-4-chlorophenol in a solution of concentrated HCl and water.
-
Cool the resulting solution to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the amine solution, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt solution.
Step 2: Azo Coupling
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In a separate beaker, dissolve β-naphthol (1 molar equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold β-naphthol solution with constant stirring.
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A colored precipitate of 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol will form immediately.
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Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.
Step 3: Isolation and Purification
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Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts.
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Dry the crude product in a desiccator or a low-temperature oven.
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Recrystallize the dried product from a suitable solvent, such as ethanol, to obtain the purified this compound.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Antimicrobial Activity of Related Azo-Naphthol Dyes
Several studies have demonstrated the antimicrobial properties of azo dyes derived from naphthols. For instance, various 1-phenylazo-2-naphthol derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism often involves the inhibition of essential enzymes or disruption of the bacterial cell membrane. The presence of a hydroxyl group is often crucial for activity, and substituents on the phenyl ring, such as the chloro group in this compound, can modulate this activity. Metal complexes of these azo dyes have also been shown to possess enhanced antimicrobial effects compared to the free ligands.[2][3]
Cytotoxicity and Anticancer Potential of Related Compounds
The cytotoxicity of azo compounds is a double-edged sword. While some, like Sudan dyes, are recognized as potential carcinogens due to their metabolic cleavage into harmful aromatic amines, others are being investigated for their anticancer properties. Studies on compounds structurally similar to this compound, such as 2-hydroxyphenyl-azo-2'-naphthol (HPAN), have shown that the parent compound can be cytotoxic to cancer cell lines like A549 (lung carcinoma).[4] Interestingly, complexation with metal ions, such as Co(II), has been found to significantly reduce this cytotoxicity.[4] This suggests that the azo-naphthol scaffold could be a template for developing new therapeutic agents, with modifications to tune their activity and toxicity.
Hypothetical Signaling Pathway for Investigation
Given the cytotoxic potential of related compounds, a plausible area of investigation for this compound would be its effect on cell apoptosis pathways. Azo compounds can induce oxidative stress, leading to the activation of intrinsic apoptotic pathways. A hypothetical pathway that could be investigated is depicted below.
Diagram of a Hypothetical Apoptotic Signaling Pathway:
Caption: Hypothetical ROS-mediated apoptotic pathway for this compound.
Conclusion
This compound (1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol) is a distinct chemical entity whose properties and synthesis are characteristic of monoazo dyes. While its primary application has likely been as a colorant, its structural similarity to other biologically active azo-naphthol compounds suggests that it may possess interesting pharmacological properties. This guide provides the foundational chemical and physical data for this compound and outlines a clear protocol for its synthesis. The exploration of the biological activities of related compounds opens avenues for future research into the potential antimicrobial, cytotoxic, and other therapeutic applications of this compound, making it a compound of interest for further investigation by researchers in drug discovery and development. Future studies should focus on elucidating its precise biological mechanism of action and evaluating its toxicological profile.
References
- 1. 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol | C16H11ClN2O2 | CID 77111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A complex of Co(II) with 2-hydroxyphenyl-azo-2'-naphthol (HPAN) is far less cytotoxic than the parent compound on A549-lung carcinoma and peripheral blood mononuclear cells: Reasons for reduction in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Flazo Orange (CAS No. 3566-94-7): A Technical Guide for Researchers
An In-depth Examination of 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol
This technical guide provides a comprehensive overview of Flazo Orange (CAS No. 3566-94-7), an azo dye with potential applications in biological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, synthesis, potential biological activities, and relevant experimental protocols.
Physicochemical Properties
This compound, systematically named 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol, is a synthetic organic compound belonging to the family of azo dyes.[1] Key quantitative data regarding its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3566-94-7 | [1][2] |
| Molecular Formula | C₁₆H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 298.72 g/mol | [1] |
| IUPAC Name | 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol | [1] |
| Boiling Point (predicted) | 532.1 °C at 760 mmHg | [2] |
| Density (predicted) | 1.37 g/cm³ | [2] |
| Flash Point (predicted) | 275.6 °C | [2] |
| XLogP3 (predicted) | 4.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
Note: Some of the physicochemical properties listed are predicted values from computational models.
Synthesis
A general and adaptable protocol for the synthesis of this compound can be derived from established methods for similar azo-naphthol compounds. The synthesis involves a two-step diazotization and coupling reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-chlorophenol
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve a specific molar equivalent of 2-amino-4-chlorophenol in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for approximately 20-30 minutes to ensure the complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. Maintain the temperature below 10 °C.
-
A colored precipitate of this compound will form.
-
Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any unreacted salts and impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.
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Dry the purified crystals in a desiccator.
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Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the activities of structurally related azo dyes, particularly those containing a naphthol moiety, can provide valuable insights.
Antimicrobial Activity
Azo compounds derived from 2-naphthol have demonstrated notable antimicrobial and antifungal activities. The presence of the azo group (–N=N–) is often associated with these biological effects. It is hypothesized that these compounds may exert their antimicrobial action by interfering with microbial metabolic pathways or by disrupting cell membrane integrity.
Potential Cytotoxicity and Carcinogenicity
A significant concern with azo dyes is their potential for metabolic reduction to aromatic amines, which can be carcinogenic. This biotransformation can occur in the liver and by the intestinal microbiota. The resulting amines can be further metabolized to reactive intermediates that may bind to DNA and other macromolecules, leading to cellular damage and potentially initiating carcinogenesis.
Cellular Signaling Pathways
Exposure to azo dyes can induce oxidative stress in cells. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their upregulation. This pathway represents a potential mechanism by which cells may counteract the toxic effects of this compound and its metabolites.
Caption: The Keap1-Nrf2-ARE signaling pathway, a potential cellular response to this compound-induced oxidative stress.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Bacterial and/or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
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96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (microorganism in medium without the compound) and negative controls (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Toxicological and Safety Information
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Exposure: Avoid inhalation of dust and contact with skin and eyes.
-
Metabolism: Be aware of the potential for metabolic cleavage of the azo bond to form aromatic amines, which may be carcinogenic.
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Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Further toxicological studies are required to fully characterize the safety profile of this compound.
Conclusion
This compound is a synthetic azo dye with a well-defined chemical structure and predictable physicochemical properties. While specific biological and spectral data for this compound are not extensively documented, its structural similarity to other azo-naphthol dyes suggests potential antimicrobial activity and a need for careful toxicological assessment due to the possible metabolic formation of carcinogenic aromatic amines. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological activities and potential applications of this compound in a systematic manner. Further research is warranted to fully elucidate its mechanism of action, specific biological targets, and safety profile.
References
Navigating the Spectrum: A Technical Guide to Flazo Orange and the Closely Related Thiazole Orange
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide aims to provide a comprehensive overview of the fluorescence spectrum and related properties of "Flazo Orange." However, a thorough investigation of scientific literature reveals a significant lack of specific fluorescence data for the compound chemically identified as this compound (CAS 3566-94-7; 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol). The name "this compound" is frequently confounded with the well-characterized fluorescent dye, Thiazole Orange.
Due to this data scarcity for this compound, this guide will focus on providing an in-depth technical profile of Thiazole Orange as a representative and highly relevant orange fluorescent probe. Thiazole Orange is a widely used cyanine dye with a fluorescence quantum yield that is highly sensitive to its environment, making it a powerful tool for nucleic acid detection and other applications. This guide will detail its spectral properties, photophysical parameters, and experimental protocols, adhering to the requested high-level technical specifications for data presentation and visualization.
The Challenge of Characterizing this compound
Initial searches for "this compound" identify it as a multifunctional dye used in biological experiments.[1] Its chemical identity is confirmed as 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol.[1] Despite its commercial availability, there is a notable absence of published data regarding its fluorescence excitation and emission spectra, quantum yield, fluorescence lifetime, and photostability. This information is critical for its effective application in quantitative fluorescence-based assays and imaging.
The name "this compound" appears to be a source of confusion in the field, often being mistaken for Thiazole Orange. This is likely due to their shared color descriptor. Given the lack of empirical data for this compound, the remainder of this guide will focus on the extensively studied Thiazole Orange.
Thiazole Orange: A Detailed Spectroscopic Profile
Thiazole Orange (TO) is an asymmetric cyanine dye renowned for its dramatic fluorescence enhancement upon binding to nucleic acids. In aqueous solution, free Thiazole Orange is very weakly fluorescent due to non-radiative decay pathways involving intramolecular rotation.[1] This property makes it an excellent fluorogenic probe, as its fluorescence "turns on" in the presence of its target.
Spectral and Photophysical Properties
The fluorescence properties of Thiazole Orange are highly dependent on its concentration and binding state. In its free form in water, it has a very low quantum yield. When bound to DNA or RNA, this quantum yield increases significantly.
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | 512 - 514 nm | Bound to DNA | [2][3] |
| Emission Maximum (λem) | 533 nm | Bound to DNA | [2][3] |
| Quantum Yield (Φ) | ~0.0002 | Free in aqueous solution | [1] |
| Fluorescence Lifetime (τ) | ~1 ps | Monomer in water | [1] |
| Concentration-Dependent Emission | 525 nm (monomer), 600 nm (dimer), 650 nm (aggregate), peak at 665 nm at high concentrations | In aqueous solution | [1] |
Experimental Protocol: Nucleic Acid Staining with Thiazole Orange
This protocol provides a general framework for using Thiazole Orange to stain nucleic acids in solution for fluorometric analysis.
Materials:
-
Thiazole Orange stock solution (e.g., 1 mM in DMSO)
-
Nuclease-free water
-
Buffer of choice (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Nucleic acid sample (DNA or RNA)
-
Fluorometer
Procedure:
-
Preparation of Staining Solution: Dilute the Thiazole Orange stock solution in the desired buffer to the final working concentration. A typical starting concentration is 1 µM, but this should be optimized for the specific application.
-
Sample Preparation: Dilute the nucleic acid sample in the same buffer.
-
Staining: Mix the Thiazole Orange staining solution with the nucleic acid sample. The final volume and ratio will depend on the cuvette size and desired final concentrations.
-
Incubation: Incubate the mixture at room temperature for 5-10 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometer with excitation set to ~512 nm and emission detection at ~533 nm.
-
Controls: Include a blank control (buffer only) and a dye-only control (Thiazole Orange in buffer) to determine background fluorescence.
Visualizing Experimental Workflows with Graphviz
General Workflow for Nucleic Acid Quantification with Thiazole Orange
References
The Photophysical Landscape of Flazo Orange Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flazo Orange represents a class of photochromic molecules, specifically azobenzene derivatives, that are gaining significant traction in biomedical research and drug development. Their defining characteristic is the ability to undergo reversible isomerization between two distinct forms—a thermally stable trans isomer and a metastable cis isomer—upon irradiation with light of specific wavelengths. This photoswitching capability allows for precise spatiotemporal control over their biological activity, making them invaluable tools for modulating cellular signaling pathways and developing photopharmacology. This technical guide provides a comprehensive overview of the core photophysical properties of this compound analogues, detailed experimental protocols for their characterization, and insights into their application in modulating cellular functions.
Core Photophysical Properties
The photophysical behavior of this compound analogues is governed by the electronic transitions of the central azo group (-N=N-). The trans and cis isomers possess distinct absorption spectra, which is the foundation of their photoswitchability.
Table 1: Summary of Quantitative Photophysical Data for a Representative this compound Analogue (para-substituted azobenzene)
| Property | trans-Isomer | cis-Isomer | Solvent/Conditions |
| Absorption Maximum (λmax) | ~320-360 nm (strong π-π* transition) | ~440-460 nm (weaker n-π* transition) | Acetonitrile |
| ~440 nm (weak n-π* transition) | ~320-360 nm (strong π-π* transition) | ||
| Molar Extinction Coefficient (ε) | High for π-π* (~10^4 M⁻¹cm⁻¹) | Low for n-π* (~10^2 M⁻¹cm⁻¹) | |
| Fluorescence Emission Maximum | Generally non-fluorescent or weakly fluorescent | Generally non-fluorescent or weakly fluorescent | |
| Photoisomerization Quantum Yield (Φ) | trans to cis: ~0.1 - 0.2 (with UV light) | cis to trans: ~0.4 - 0.6 (with visible light) | Varies with substitution and environment[1] |
| Fluorescence Quantum Yield (Φf) | Very low (<0.01) | Very low (<0.01) | |
| Fluorescence Lifetime (τf) | Typically in the picosecond range | Typically in the picosecond range |
Photoswitching Mechanism
The reversible photoisomerization of this compound analogues is a key feature for their application. The process can be summarized as follows:
Caption: Reversible photoisomerization of a this compound analogue.
Experimental Protocols
Accurate characterization of the photophysical properties of this compound analogues is crucial for their effective application. Below are detailed methodologies for key experiments.
Synthesis of a Representative this compound Analogue
A common method for synthesizing azobenzene derivatives is through the Mills reaction, which involves the condensation of a nitrosobenzene with an aniline derivative.
Caption: General workflow for the synthesis of a this compound analogue.
Protocol:
-
Reaction Setup: Dissolve the substituted nitrosobenzene and aniline in glacial acetic acid.
-
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and purify it using column chromatography on silica gel.
UV-Vis Absorption Spectroscopy
This technique is fundamental for determining the absorption maxima of the trans and cis isomers and for monitoring the photoisomerization process.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound analogue in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.
-
Measurement of trans Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer. This will show the characteristic high-energy π-π* band and the low-energy n-π* band of the trans isomer.
-
Photoisomerization to cis: Irradiate the sample with UV light (e.g., 365 nm LED) directly in the spectrophotometer.
-
Measurement of cis Spectrum: Record the absorption spectra at intervals during irradiation until a photostationary state is reached. This will show the growth of the characteristic n-π* band of the cis isomer and the decrease of the π-π* band of the trans isomer.
-
Photoisomerization back to trans: Irradiate the sample with visible light (e.g., 450 nm LED) to observe the reverse isomerization.
Determination of Photoisomerization Quantum Yield
The quantum yield (Φ) represents the efficiency of a photochemical process. For photoswitching, it is the number of molecules isomerized per photon absorbed.
Protocol (Relative Method):
-
Actinometer Selection: Choose a well-characterized chemical actinometer that absorbs in the same spectral region as the this compound analogue (e.g., ferrioxalate for UV, azobenzene for visible).
-
Absorbance Matching: Prepare solutions of the sample and the actinometer with identical absorbance at the irradiation wavelength.
-
Irradiation: Irradiate both the sample and the actinometer solutions under identical conditions (same light source, geometry, and irradiation time).
-
Analysis: Determine the extent of the photoreaction for both the sample (by UV-Vis spectroscopy) and the actinometer (by its specific analytical method).
-
Calculation: The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_actinometer * (ΔA_sample / ΔA_actinometer) * (ε_actinometer / ε_sample) where ΔA is the change in absorbance and ε is the molar extinction coefficient.
Modulation of Signaling Pathways in Drug Development
The ability to control the conformation of this compound analogues with light allows for the modulation of biological processes. When incorporated into a biologically active molecule, the different isomers can exhibit varying affinities for their target, effectively turning the drug "on" or "off" with light.
A common application is the development of photoswitchable enzyme inhibitors or receptor ligands.
Caption: Light-mediated modulation of a biological target by a this compound-containing drug.
This approach has been used to control a variety of signaling pathways, including those involved in ion channel activity, cell proliferation, and apoptosis. The precise spatiotemporal control offered by these photoswitches opens up new avenues for targeted therapies with reduced off-target effects.
Conclusion
This compound analogues and related azobenzene-based photoswitches are powerful tools for researchers in chemistry, biology, and medicine. Their well-defined photophysical properties, coupled with straightforward synthetic accessibility, make them ideal candidates for the development of sophisticated molecular probes and photopharmaceuticals. A thorough understanding of their photochemistry and the application of rigorous characterization protocols are essential for harnessing their full potential in advancing our ability to control biological systems with light.
References
Flazo Orange: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility and stability of Flazo Orange, chemically identified as 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol (CAS 3566-94-7). This document is intended for researchers, scientists, and professionals in drug development who utilize azo dyes in their work. It compiles available data on the physicochemical properties of this compound, outlines detailed experimental protocols for its solubility and stability assessment, and explores its interaction with relevant biological signaling pathways. All quantitative data is presented in clear, tabular formats for ease of comparison, and complex biological and experimental workflows are visualized using diagrams in the DOT language.
Introduction
This compound is an azo dye characterized by the molecular formula C₁₆H₁₁ClN₂O₂. Azo dyes are a significant class of organic compounds used in various industries, including textiles, printing, and biomedical research. Their utility is largely dictated by their physicochemical properties, particularly their solubility in various media and their stability under different environmental conditions. Understanding these parameters is critical for application development, formulation, and ensuring toxicological safety. This guide aims to provide a comprehensive technical resource on the solubility and stability of this compound.
Physicochemical Properties
Chemical Structure
-
IUPAC Name: 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol[1]
-
Synonyms: this compound, 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol[1]
-
CAS Number: 3566-94-7[1]
-
Molecular Formula: C₁₆H₁₁ClN₂O₂[1]
-
Molecular Weight: 298.73 g/mol
Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Water | Poorly soluble | The hydrophobic nature of the naphthol and chlorophenyl rings dominates. |
| Ethanol | Slightly soluble | The hydroxyl groups can interact with the alcohol. |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving the compound. |
| Dimethylformamide (DMF) | Soluble | A common solvent for azo dyes. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A versatile solvent for a wide range of organic compounds. |
Note: The data in this table is predictive and should be confirmed by experimental analysis.
Stability Profile
Azo dyes are generally known for their relative stability to light and chemical degradation, which is essential for their function as colorants. However, they can be susceptible to degradation under specific conditions, such as strong reducing or oxidizing environments, extreme pH, and prolonged UV exposure. Under anaerobic conditions, the azo bond can be cleaved by microbial azoreductases.
Table 2: Factors Affecting the Stability of this compound
| Condition | Effect on Stability |
| pH | Stable in neutral and slightly acidic/alkaline conditions. Potential for degradation at extreme pH values. |
| Temperature | Generally stable at ambient temperatures. Decomposition may occur at elevated temperatures. |
| Light (Photostability) | Azo dyes can undergo photo-isomerization (trans-cis) or photodegradation upon prolonged exposure to UV light. |
| Oxidizing/Reducing Agents | The azo bond is susceptible to cleavage by strong reducing agents. |
| Microbial Degradation | Can be degraded by microbial azoreductases under anaerobic conditions. |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard methodologies for poorly soluble compounds and azo dyes.
Protocol for Determining Quantitative Solubility
This protocol is adapted from standard methods for determining the solubility of poorly soluble dyes.[2][3][4]
Objective: To determine the quantitative solubility of this compound in various solvents (e.g., water, ethanol, DMSO) at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, absolute ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of each solvent in separate sealed vials.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted supernatant samples into the HPLC system and record the peak areas.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature (e.g., in mg/mL or mol/L).
-
Workflow for Solubility Determination
Caption: Workflow for determining the quantitative solubility of this compound.
Protocol for Stability Testing (Forced Degradation Study)
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[5][6][7][8]
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) to identify potential degradation products and degradation pathways.
Materials:
-
This compound (solid)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Deionized water
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Acidic and Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Keep a control sample in deionized water.
-
Store the samples at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 24 hours), taking samples at various time points.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the sample at room temperature for a specified period, taking samples at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C) for a specified period.
-
Dissolve the heat-treated solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Keep control samples protected from light.
-
-
HPLC Analysis:
-
Analyze all stressed and control samples by HPLC-PDA/MS.
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
-
The PDA detector can help in assessing peak purity and identifying chromophoric changes.
-
The MS detector can be used to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the major degradation products.
-
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation stability study of this compound.
Interaction with Signaling Pathways
Exposure to azo dyes can induce cellular stress responses. One of the key pathways involved in the defense against oxidative and electrophilic stress is the Keap1-Nrf2 signaling pathway.[9][10][11][12][13][14][15][16]
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, such as reactive oxygen species that can be generated during the metabolism of azo dyes, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and other proteins involved in detoxification and cellular defense.
Keap1-Nrf2 Signaling Pathway
References
- 1. 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol | C16H11ClN2O2 | CID 77111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. snscourseware.org [snscourseware.org]
- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Keap1-Nrf2-ARE Pathway As a Potential Preventive and Therapeutic Target: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Synthesis of Flazo Orange: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flazo Orange, chemically known as 1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol, is an azo dye with potential applications in various research and development sectors. This document provides a detailed technical guide on its synthesis, including the underlying chemical pathway, a comprehensive experimental protocol, and key characterization data. The synthesis involves a two-step diazotization and azo coupling reaction. This guide is intended for professionals in chemistry and drug development, offering a foundational understanding of the synthesis and properties of this compound.
Introduction
Azo compounds are a significant class of organic molecules characterized by the presence of a diazene functional group (R-N=N-R'), where R and R' are typically aryl groups. These compounds are known for their vibrant colors and are widely used as dyes and pigments. The synthesis of azo dyes is a well-established process, generally involving the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine. This compound is synthesized via the diazotization of 2-amino-4-chlorophenol and subsequent azo coupling with 2-naphthol (β-naphthol)[1].
Synthesis Pathway
The synthesis of this compound proceeds through a two-step mechanism:
-
Diazotization of 2-amino-4-chlorophenol: 2-amino-4-chlorophenol is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary amino group into a diazonium salt, forming 5-chloro-2-hydroxybenzenediazonium chloride.
-
Azo Coupling: The freshly prepared diazonium salt is then coupled with 2-naphthol, which is dissolved in an alkaline solution (e.g., sodium hydroxide). The electron-rich 2-naphthol acts as a coupling agent, and the electrophilic diazonium salt attacks the C1 position of the naphthol ring, leading to the formation of the azo dye, 1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol (this compound).
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on the procedure described for similar azo dyes[1].
Materials and Reagents
-
2-amino-4-chlorophenol
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
Step-by-Step Procedure
Part 1: Diazotization of 2-amino-4-chlorophenol
-
In a 250 mL beaker, dissolve a specific molar equivalent of 2-amino-4-chlorophenol in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution while maintaining the temperature strictly between 0 and 5 °C.
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The presence of excess nitrous acid can be confirmed using starch-iodide paper.
Part 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous and continuous stirring.
-
A colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Filter the precipitated this compound using a Buchner funnel under vacuum.
-
Wash the crude product with cold distilled water to remove any unreacted salts and impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.
-
Dry the purified crystals in a vacuum oven at a moderate temperature.
Characterization and Data
The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₁ClN₂O₂ |
| Molecular Weight | 298.73 g/mol |
| Appearance | Colored solid |
| Melting Point | Not specified in the search results |
| Solubility | Soluble in organic solvents |
Spectroscopic Data
The following data is based on the characterization of 1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol[1].
| Technique | Key Data |
| Elemental Analysis | Calculated for C₁₆H₁₁N₂OCl: C 64.33%, N 9.38%, H 3.71%. Found: C 64.41%, N 8.45%, H 3.70%[1]. |
| FT-IR (KBr, cm⁻¹) | ν(C=O): 1596.91, ν(C=C): 1500, ν(C=N): 1490.43, ν(C—Cl): 745.10, ν(C—C): 1400, ν(C—H): 2921.31[1]. |
| ¹H NMR (CDCl₃, δ ppm) | 7.031–8.209 (9H, aromatic group protons), 12.414 (singlet, 1H, OH phenol) and 14.38 (singlet, 1H, N—H⋯O)[1]. |
| ¹³C NMR (CDCl₃, δ ppm) | 156.86 (C=O), 150.49 (C=N), (109.49–136.92) (C—H)[1]. |
Safety Precautions
-
Aromatic amines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium salts are unstable and can be explosive when dry. They should always be kept in solution and at low temperatures.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
The synthesis of this compound is a straightforward and well-documented example of a diazotization and azo coupling reaction. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can reliably synthesize this compound for further investigation and application in various fields of chemical and biomedical research. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product.
References
Flazo Orange: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flazo Orange, chemically identified as 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol, is a synthetic azo dye. This document provides a detailed overview of its chemical properties, a plausible synthesis protocol, available analytical data, and a general experimental procedure for its application as a biological stain. While the "discovery" of this compound is not documented as a singular event, its existence is rooted in the broader history of azo dye chemistry. This guide consolidates available technical information to support its potential application in research and development.
Chemical and Physical Properties
This compound is an organic compound characterized by an azo group (-N=N-) linking a substituted chlorophenol and a naphthol moiety. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-[(E)-(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol | [1] |
| Synonyms | This compound, 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol | [1][2] |
| CAS Number | 3566-94-7 | [1][2] |
| Molecular Formula | C₁₆H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 298.72 g/mol | [1][2] |
| Appearance | Red precipitate (based on synthesis of similar compounds) | [3] |
| Boiling Point | 532.1 °C at 760 mmHg | [2] |
| Flash Point | 275.6 °C | [2] |
| Density | 1.37 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Protocol
The synthesis of this compound follows a classic two-step process for azo dyes: diazotization of an aromatic amine followed by an azo coupling reaction with a coupling agent. A detailed experimental protocol for a closely related tautomer, (E)-1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one, is available and can be adapted for the synthesis of this compound.[3]
Materials and Reagents
-
2-Amino-4-chlorophenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-Naphthol (β-naphthol)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
Experimental Procedure
Step 1: Diazotization of 2-Amino-4-chlorophenol
-
Dissolve 2-amino-4-chlorophenol in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature between 0-5°C.
-
Stir the mixture for a short period to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling with 2-Naphthol
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with constant stirring, while maintaining the temperature at 0-5°C.
-
A red precipitate of this compound will form.
-
Continue stirring the reaction mixture in the ice bath for approximately one hour to ensure complete coupling.
-
Filter the resulting precipitate, wash it thoroughly with cold water, and then recrystallize from hot ethanol to obtain the purified this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Data
Spectroscopic data for a tautomer of this compound, (E)-1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one, has been reported and is presented here as a reference.[3]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 1596.91 | C=O stretch |
| 1500 | C=C stretch |
| 1490.43 | C=N stretch |
| 745.10 | C-Cl stretch |
| 2921.31 | C-H stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, δ ppm): 7.031–8.209 (m, 9H, aromatic protons), 12.414 (s, 1H, OH phenol), 14.38 (s, 1H, N-H).[3]
-
¹³C NMR (CDCl₃, δ ppm): 156.86 (C=O), 150.49 (C=N), 109.49–136.92 (aromatic C-H).[3]
Experimental Protocol: General Staining with Azo Dyes
While a specific protocol for this compound is not widely published, a general procedure for using azo dyes for biological staining can be adapted. Optimization of concentrations and incubation times will be necessary for specific applications.
Reagent Preparation
-
Staining Solution: Prepare a 0.1% to 1% (w/v) solution of this compound in a suitable solvent (e.g., ethanol or distilled water, potentially with adjustments to pH).
-
Differentiating Solution: An acidic or basic solution, depending on the desired staining characteristics.
-
Counterstain (optional): A contrasting stain such as hematoxylin.
Staining Procedure for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through graded ethanol solutions (100%, 95%, 70%), 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the this compound staining solution for 5-15 minutes.
-
-
Differentiation:
-
Briefly dip the slides in the differentiating solution to remove excess stain.
-
-
Counterstaining (optional):
-
Apply a counterstain according to standard protocols.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions.
-
Clear in xylene.
-
Mount with a suitable mounting medium.
-
Staining Workflow Diagram
Caption: General workflow for biological tissue staining.
Conclusion
This compound is a synthetic azo dye with potential applications in biological staining. This guide provides a foundational understanding of its chemical properties, a detailed synthesis method based on established azo dye chemistry, and a general protocol for its use. Further research is warranted to explore its specific staining characteristics and potential applications in various fields of life sciences. Researchers and professionals in drug development may find this compound useful as a tool for histological and cytological studies.
References
- 1. 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol | C16H11ClN2O2 | CID 77111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Basic principles of Flazo Orange staining
An In-Depth Technical Guide to Fluorescent Orange Nucleic Acid Stains for Researchers, Scientists, and Drug Development Professionals
A Note on "Flazo Orange"
Given the detailed requirements of this guide, it is likely that the query refers to well-established fluorescent orange dyes used for nucleic acid analysis. Therefore, this guide will focus on the principles, protocols, and applications of two prominent orange-emitting fluorescent stains: Thiazole Orange and Acridine Orange .
Thiazole Orange (TO): A 'Light-Up' Nucleic Acid Stain
Thiazole Orange is an asymmetric cyanine dye renowned for its 'turn-on' fluorescent property, making it an exceptional tool for detecting nucleic acids.[3]
Core Principles of Thiazole Orange Staining
The fluorescence of Thiazole Orange is highly dependent on its molecular environment. In solution, the molecule is in a non-planar conformation, and upon excitation, it rapidly loses energy through non-radiative pathways, resulting in very low fluorescence (a quantum yield of about 0.0002).[3] When Thiazole Orange binds to nucleic acids, primarily through intercalation between base pairs, its structure becomes more rigid and planar. This restriction of intramolecular motion inhibits non-radiative decay, leading to a dramatic increase in fluorescence quantum yield (up to 0.4 when bound to certain nucleic acids), a phenomenon often referred to as 'light-up' fluorescence.[4][5] This property provides a high signal-to-noise ratio, as the background fluorescence from unbound dye is minimal.
Quantitative Data for Thiazole Orange
The following table summarizes the key quantitative properties of Thiazole Orange.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~510-512 nm (bound to DNA) | Can also be excited by UV light and blue light (~470-488 nm).[6] |
| Emission Maximum (λem) | ~527-533 nm (bound to DNA) | |
| Quantum Yield (Φ) | ~0.0002 (free in solution) | [3] |
| ~0.1 - 0.4 (bound to nucleic acids) | The exact quantum yield depends on the type of nucleic acid.[4][5] | |
| Fluorescence Lifetime (τ) | ~1-5 ps (monomer in solution) | [3] |
| Increases significantly upon binding to nucleic acids. |
Experimental Protocol: Staining of Yeast Cells with Thiazole Orange
This protocol is adapted for staining yeast cells to be analyzed by microscopy or flow cytometry.
Materials:
-
Yeast cell culture
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Thiazole Orange (10 mM in DMSO stock solution)
-
Anhydrous DMSO
-
4% Paraformaldehyde (optional, for fixation)
Procedure:
-
Culture yeast cells in the appropriate growth medium.
-
Pellet the cells by centrifugation and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of a protein- and amine-free buffer like PBS or HBSS.
-
Prepare a 100X working solution of Thiazole Orange by diluting the 10 mM stock solution 1:10 in anhydrous DMSO.
-
Add 1 µL of the 100X Thiazole Orange working solution to the 100 µL cell suspension and mix well immediately.
-
Incubate for 30 minutes at room temperature, protected from light, with gentle rocking.
-
Wash the cells by centrifuging briefly, removing the supernatant, and resuspending in 100 µL of PBS or HBSS.
-
(Optional) Fix the cells with 4% paraformaldehyde.
-
Analyze the stained cells using a fluorescence microscope with a FITC filter set or a flow cytometer.
Experimental Workflow for Thiazole Orange Staining
Acridine Orange (AO): A Metachromatic Dye for Differential Staining
Acridine Orange is a versatile, cell-permeable fluorescent dye that differentially stains double-stranded and single-stranded nucleic acids, making it invaluable for cell cycle analysis, apoptosis studies, and identifying microorganisms.[7][8]
Core Principles of Acridine Orange Staining
Acridine Orange is a metachromatic dye, meaning it can emit different colors of light depending on how it binds to its target.[9] When it intercalates into double-stranded DNA (dsDNA), it exists as a monomer and emits green fluorescence.[7][10] However, when it binds to single-stranded nucleic acids (ssDNA or RNA), it forms aggregates that emit red or orange fluorescence.[7][10] This differential staining allows for the simultaneous visualization and quantification of DNA and RNA within cells.[11] Because apoptotic cells contain more denatured, single-stranded DNA, they exhibit increased red fluorescence when stained with Acridine Orange.[12]
Quantitative Data for Acridine Orange
The following table summarizes the key quantitative properties of Acridine Orange.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~500-502 nm (bound to dsDNA) | [7][8] |
| ~460 nm (bound to ssDNA/RNA) | [7][8] | |
| Emission Maximum (λem) | ~525-526 nm (Green, bound to dsDNA) | [7][13] |
| ~650 nm (Red, bound to ssDNA/RNA) | [7][13] | |
| Quantum Yield (Φ) | 0.2 (in basic ethanol) | [14] |
| Varies with binding state and P/D ratio.[15] |
Experimental Protocol: Acridine Orange Staining for Cell Cycle Analysis by Flow Cytometry
This protocol is designed for analyzing the cell cycle status of a cell population.
Materials:
-
Cell suspension (10^5 - 10^6 cells in 100 µL media)
-
Citrate Phosphate Buffers (pH 3.0 and pH 3.8)
-
Stock Buffer #1 (0.1% Triton X-100, 0.2M sucrose, 10^-4M EDTA in pH 3.0 buffer)
-
Stock Buffer #2 (0.1M NaCl in pH 3.8 buffer)
-
Acridine Orange stock solution (2 mg/mL in dH2O)
-
Acridine Orange staining solution (freshly prepared)
Procedure:
-
Prepare Buffers and Staining Solution:
-
Cell Staining:
-
To 10^5 - 10^6 cells in 100 µL of media, add 0.5 mL of Stock Buffer #1.
-
Incubate for 1 minute at room temperature.
-
Add 0.5 mL of the freshly prepared AO staining solution.
-
-
Analysis:
-
Immediately analyze the cell suspension by flow cytometry.
-
Use an excitation wavelength of 488 nm.
-
Collect green fluorescence data (for DNA) and red fluorescence data (for RNA).
-
Signaling Pathway Visualization: Apoptosis Detection
Nucleic acid stains like Acridine Orange are often used to monitor cellular processes like apoptosis, which involves DNA fragmentation and changes in membrane permeability. A simplified representation of this application is shown below.
References
- 1. This compound | 3566-94-7 [amp.chemicalbook.com]
- 2. This compound | 3566-94-7 [chemicalbook.com]
- 3. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Acridine orange - Wikipedia [en.wikipedia.org]
- 9. biotium.com [biotium.com]
- 10. Acridine Orange | AAT Bioquest [aatbio.com]
- 11. The 5 Fundamental Methods For Imaging Nucleic Acids - ExpertCytometry [expertcytometry.com]
- 12. scribd.com [scribd.com]
- 13. blog-nanoentek.com [blog-nanoentek.com]
- 14. omlc.org [omlc.org]
- 15. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Flazo Orange: An Obscure Dye with Limited Application in Cellular Visualization
Despite a comprehensive search for the dye Flazo Orange and its chemical identifier 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol (CAS 3566-94-7), there is a significant lack of scientific literature detailing its use for cellular structure visualization. While identified as a chemical entity, its application as a fluorescent probe or stain in biological imaging is not documented in readily available scientific databases or supplier information. This scarcity of data prevents the creation of an in-depth technical guide, as requested.
Initial investigations into "this compound" revealed a potential for confusion with other similarly named and more commonly used fluorescent dyes, such as Thiazole Orange, FerroOrange, and pHrodo Orange. These compounds have well-documented applications, protocols, and data related to cellular imaging. However, this compound itself remains an enigma in this context.
Further targeted searches using the specific chemical name and CAS number for this compound yielded basic chemical and physical properties but no substantive information regarding its use in microscopy, cellular staining protocols, or any associated signaling pathways. The available information is limited to chemical supplier listings and general classifications as a dye, without specific details on its biological applications.
Consequently, the core requirements for a technical guide—quantitative data for comparison, detailed experimental methodologies, and signaling pathway diagrams—cannot be fulfilled due to the absence of foundational research and published data for this compound in the field of cellular biology.
It is plausible that "this compound" is a trade name for a product with limited market presence or a compound that has not been widely adopted by the research community for cellular imaging purposes. Researchers, scientists, and drug development professionals seeking to visualize cellular structures are advised to consider well-established fluorescent probes with extensive supporting documentation and a proven track record in the scientific literature.
For professionals in the field, the following is a list of commonly used orange-emitting fluorescent dyes with extensive documentation:
-
Thiazole Orange: Used for staining nucleic acids (DNA and RNA).
-
FerroOrange: A probe for detecting intracellular ferrous iron (Fe2+), often used in studies of ferroptosis.
-
pHrodo Orange: A pH-sensitive dye used to label cells for phagocytosis studies.
-
MitoTracker Orange: Used for staining mitochondria in live cells.
-
Acridine Orange: A versatile dye that can stain DNA and RNA differently based on its concentration and binding state.
Due to the lack of available information, no quantitative data tables, experimental protocols, or signaling pathway diagrams for this compound can be provided.
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging with Orange Fluorescent Probes
Note to the user: A specific protocol for a reagent named "Flazo Orange" was not found in the performed search of scientific literature. The following application notes and protocols are based on a well-characterized and widely used orange fluorescent probe, Acridine Orange, which is suitable for a variety of live-cell imaging applications. This document is intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Acridine Orange: A Metachromatic Probe for Live-Cell Analysis
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that exhibits metachromatic properties, meaning its fluorescence emission spectrum changes depending on its concentration and environment.[1][2][3][4] This characteristic makes it a powerful tool for investigating cellular health, and acidic organelles, and for assessing the effects of various perturbations, including drug candidates.[1][2][3]
In live cells, AO emits green fluorescence when it intercalates into double-stranded DNA and associates with RNA as a monomer.[1][4] At higher concentrations or within acidic compartments such as lysosomes and autophagosomes, AO aggregates and emits red-orange fluorescence.[1][4] This dual fluorescence allows for the simultaneous visualization of the nucleus and cytoplasm, as well as acidic vesicles, providing a multiparametric readout of cellular state.[4]
Applications in Research and Drug Development
-
Cell Health and Viability Assessment: Changes in the ratio of green to red-orange fluorescence can indicate alterations in cellular pH and membrane integrity, providing insights into overall cell health and cytotoxicity.
-
High-Content Screening (HCS): The multiparametric data obtained from AO staining is well-suited for image-based high-content analysis to profile cellular responses to small molecules, nanoparticles, or other perturbations.[1][2][3]
-
Toxicology and Drug-Induced Injury: AO-based assays can be used to assess dose-response relationships and create phenotypic profiles to cluster drugs that may cause cellular injury, such as drug-induced liver injury (DILI).[1][2][3]
-
Autophagy and Lysosomal Studies: The accumulation of AO in acidic organelles makes it a useful tool for studying the dynamics of lysosomes and the process of autophagy.
Quantitative Data
The photophysical properties of Acridine Orange are summarized in the table below. These values are approximate and can be influenced by the cellular environment.
| Property | Value | Reference |
| Excitation Maximum (bound to DNA) | ~502 nm | |
| Emission Maximum (bound to DNA) | ~525 nm (Green) | [1] |
| Excitation Maximum (aggregated) | ~460 nm | |
| Emission Maximum (aggregated) | ~650 nm (Red-Orange) | [1] |
| Quantum Yield | Varies with environment | |
| Molar Extinction Coefficient | Varies with environment |
Experimental Protocols
General Live-Cell Staining and Imaging with Acridine Orange
This protocol provides a general procedure for staining live cells with Acridine Orange for fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Acridine Orange hydrochloride (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)[5]
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips suitable for imaging
-
Fluorescence microscope with appropriate filter sets for green and red fluorescence
Protocol:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Acridine Orange in DMSO or ethanol. Store protected from light at -20°C.
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Prepare Staining Solution: On the day of the experiment, dilute the Acridine Orange stock solution to a final working concentration of 1-5 µg/mL in pre-warmed, serum-free live-cell imaging medium. The optimal concentration should be determined empirically for each cell type and application.
-
Cell Staining: a. Remove the cell culture medium. b. Wash the cells once with pre-warmed PBS. c. Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium or PBS to remove excess dye and reduce background fluorescence.[5]
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2). c. Use standard filter sets for FITC/GFP (for green fluorescence) and TRITC/Rhodamine (for red-orange fluorescence) to visualize the nucleus/cytoplasm and acidic vesicles, respectively.
High-Content Screening Workflow for Drug Profiling
This protocol outlines a workflow for using Acridine Orange in a high-content screening format to assess the phenotypic effects of compound libraries.
Materials:
-
All materials from the general protocol.
-
96- or 384-well clear-bottom imaging plates.
-
Compound library of interest.
-
Automated liquid handling instrumentation (recommended).
-
High-content imaging system.
-
Image analysis software.
Protocol:
-
Cell Seeding: Seed cells into the wells of the imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging.
-
Compound Treatment: Treat the cells with the compound library at various concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
Acridine Orange Staining: Following compound incubation, stain the cells with Acridine Orange as described in the general protocol (steps 4 and 5), using an automated plate washer for wash steps if available.
-
Automated Imaging: Acquire images using a high-content imaging system, capturing both the green and red-orange fluorescence channels for each well.
-
Image Analysis: Use image analysis software to segment cells and extract quantitative features from the images. Parameters to measure can include:
-
Cell count (for cytotoxicity)
-
Nuclear size and intensity (green channel)
-
Cytoplasmic intensity (green channel)
-
Number, size, and intensity of acidic vesicles (red-orange channel)
-
Ratio of red-orange to green fluorescence intensity
-
Visualizations
Caption: A flowchart of the experimental workflow for live-cell imaging using Acridine Orange.
Caption: The signaling pathway of Acridine Orange's metachromatic fluorescence in a live cell.
References
Application Notes and Protocols: Using Orange Fluorescent Dyes in Fluorescence Microscopy
Introduction to Orange Fluorescent Dyes in Microscopy
Orange fluorescent dyes are valuable tools in fluorescence microscopy, filling a spectral niche between green and red fluorophores. This allows for greater flexibility in multicolor imaging experiments, enabling researchers to simultaneously visualize multiple cellular components or biological processes.[4][5] These dyes can be used for a variety of applications, including live-cell imaging, fixed-cell staining, and tracking of specific molecules or organelles.[6][7]
Photophysical Properties
The selection of a fluorescent dye is critically dependent on its photophysical properties. The table below summarizes typical data for a generic orange fluorescent dye, based on commercially available alternatives to Flazo Orange.
| Property | Typical Value | Reference Dyes |
| Excitation Maximum (λex) | ~538 nm | CAL Fluor Orange 560[8] |
| Emission Maximum (λem) | ~559 nm | CAL Fluor Orange 560[8] |
| Molar Extinction Coefficient (ε) | ~87,600 M⁻¹cm⁻¹ | CAL Fluor Orange 560[8] |
| Quantum Yield (Φ) | Not widely reported for many orange dyes, requires experimental determination. | |
| Quencher Compatibility | BHQ-1 | CAL Fluor Orange 560[9] |
Applications in Fluorescence Microscopy
Orange fluorescent dyes can be employed in a wide range of applications in life sciences research and drug development.
-
Live-Cell Imaging: To study dynamic cellular processes in real-time, such as cell viability, proliferation, and organelle dynamics.[6][7] Acridine Orange is a classic example of a dye used for live-cell staining, as it can differentially stain nucleic acids and acidic vesicular organelles.[6][10][11]
-
Fixed-Cell Staining: For the visualization of cellular structures in fixed samples. This is often used in immunofluorescence assays to detect specific proteins or in conjunction with other stains to highlight different cellular compartments.
-
Multicolor Imaging: The distinct spectral properties of orange dyes allow for their use in combination with green (e.g., GFP, FITC) and red (e.g., mCherry, Texas Red) fluorescent probes, enabling the simultaneous analysis of multiple targets.[4][12]
-
Sensing Specific Analytes: Some orange fluorescent probes are designed to respond to specific ions or molecules. For instance, "Peroxy Orange 1" is used for imaging hydrogen peroxide signaling.[12][13] While not specific to this compound, this highlights a potential application area for orange fluorophores.
Experimental Protocols
The following are generalized protocols for using a generic orange fluorescent dye. Optimization is crucial for every new dye, cell type, and experimental setup.
This protocol is adapted for a generic, cell-permeant orange fluorescent dye for assessing cell viability and visualizing acidic vesicular organelles (AVOs).[6][10][11]
Materials:
-
Cell culture medium (e.g., DMEM, RPMI 1640)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Orange Fluorescent Dye stock solution (e.g., 1 mM in DMSO or water)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Optional: Hoechst 33342 for nuclear co-staining
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of the orange fluorescent dye in a serum-free medium. A typical starting concentration is 1-10 µM.[6]
-
Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells once or twice with a live-cell imaging medium.
-
-
Imaging:
-
Add fresh live-cell imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the orange dye (e.g., excitation around 538 nm and emission around 559 nm).
-
This protocol provides a general workflow for staining fixed cells with an orange fluorescent dye.
Materials:
-
PBS, pH 7.4
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Orange Fluorescent Dye working solution
-
Mounting Medium with antifade reagent
Procedure:
-
Cell Preparation: Grow cells on coverslips or imaging plates.
-
Fixation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add the fixation solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (optional but recommended to reduce nonspecific binding):
-
Add blocking buffer and incubate for 30 minutes at room temperature.
-
-
Staining:
-
Dilute the orange fluorescent dye in a blocking buffer or PBS to the desired working concentration.
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound dye.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter set.
-
Visualizations
Caption: A generalized workflow for staining fixed cells with an orange fluorescent dye.
The following diagram illustrates a hypothetical signaling pathway where an orange fluorescent probe could be used to detect a specific reactive oxygen species (ROS), like H₂O₂, in conjunction with other fluorescent reporters for different cellular events.
Caption: A diagram showing how an orange fluorescent probe for H₂O₂ could be used with green and red probes.
References
- 1. This compound | 3566-94-7 [amp.chemicalbook.com]
- 2. This compound | 3566-94-7 [chemnet.com]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. A bright cyan-excitable orange fluorescent protein facilitates dual-emission microscopy and enhances bioluminescence imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multicolor Fluorescence Imaging as a Candidate for Disease Detection in Plant Phenotyping [frontiersin.org]
- 6. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. CAL Fluor Orange 560 on T; 3' Modification-10793 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 9. CAL Fluor Orange 560 CPG | LGC, Biosearch Technologies [biosearchtech.com]
- 10. logosbio.com [logosbio.com]
- 11. 2.9. Fluorescence Microscopy with Acridine Orange Staining [bio-protocol.org]
- 12. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Acridine Orange Staining for Fixed Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acridine Orange is a versatile fluorescent dye used for the visualization and analysis of nucleic acids and acidic organelles in fixed cells. This metachromatic dye intercalates into double-stranded DNA (dsDNA), and upon binding, it fluoresces green. It can also interact with single-stranded DNA (ssDNA) and RNA, emitting a red fluorescence. This differential emission spectrum allows for the simultaneous visualization of the nucleus and cytoplasmic RNA, providing valuable insights into cellular morphology and activity. Due to the absence of a commercially available or scientifically documented fluorescent dye named "Flazo Orange" for fixed cell staining, this document provides a detailed protocol for Acridine Orange, a well-established and widely used orange-red fluorescent stain.
Mechanism of Action
Acridine Orange is a cell-permeant, nucleic acid-binding dye. In fixed and permeabilized cells, it can freely enter the nucleus and cytoplasm. Its fluorescence emission is dependent on the type of nucleic acid it binds to and its concentration.
-
Green Fluorescence: When Acridine Orange intercalates into the double helix of DNA, it exists as a monomer and emits green fluorescence with an approximate emission maximum of 525 nm.[1]
-
Red Fluorescence: When it binds to single-stranded nucleic acids like RNA or denatured DNA, it forms aggregates that emit red fluorescence, with an approximate emission maximum of 650 nm.[1]
This property allows for the differentiation of the nucleus (containing dsDNA) and the cytoplasm (rich in RNA).
Quantitative Data Summary
The following table summarizes the key quantitative properties of Acridine Orange for fluorescence microscopy.
| Property | Value | Reference |
| Excitation Maximum (DNA) | ~500 nm | [1] |
| Emission Maximum (DNA) | ~526 nm (Green) | [1] |
| Excitation Maximum (RNA) | ~460 nm | [1] |
| Emission Maximum (RNA) | ~650 nm (Red) | [1] |
| Recommended Concentration | 1-10 µg/mL | |
| Incubation Time | 15-30 minutes |
Experimental Protocol: Acridine Orange Staining of Fixed Adherent Cells
This protocol provides a step-by-step guide for staining fixed adherent cells with Acridine Orange.
Materials:
-
Adherent cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS (Permeabilization Buffer)
-
Acridine Orange stock solution (e.g., 1 mg/mL in DMSO)
-
Staining Buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing the dye to enter the cell and stain intracellular components.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare the Acridine Orange staining solution by diluting the stock solution in Staining Buffer to a final concentration of 1-10 µg/mL. Add the staining solution to the coverslips and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with Staining Buffer to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Use a filter set for green fluorescence to observe the nuclei and a filter set for red fluorescence to observe RNA in the cytoplasm.
Visualizations
Figure 1. Experimental workflow for Acridine Orange staining of fixed cells.
Figure 2. Acridine Orange binding mechanism and fluorescence emission.
References
Application of Flazo Orange in Tracking Biomolecules: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flazo Orange is a fluorescent dye belonging to the cyanine family, renowned for its utility in tracking and sensing biomolecules. Its mechanism of action is characterized by a significant increase in fluorescence quantum yield upon binding to target molecules, a phenomenon often referred to as "turn-on" fluorescence.[1][2][3] This property makes this compound an excellent tool for researchers in various fields, including molecular biology, cell biology, and drug development, enabling the sensitive detection and visualization of nucleic acids and proteins in both in vitro and in vivo systems.
The core structure of this compound consists of two heterocyclic rings, a benzothiazole and a quinoline, connected by a methine bridge. In an unbound state in aqueous solution, intramolecular rotation around this bridge leads to non-radiative decay and consequently, low fluorescence.[2] However, when the dye intercalates into the grooves of DNA, binds to RNA, or interacts with proteins, this rotation is restricted. The resulting planar conformation leads to a dramatic enhancement of its fluorescence emission.[2] This "light-up" characteristic provides a high signal-to-noise ratio, making it ideal for applications requiring high sensitivity.[2][3]
Key Features and Advantages:
-
"Turn-On" Fluorescence: Exhibits low background fluorescence and significant signal enhancement upon binding to target biomolecules.[1][2][3]
-
High Sensitivity: Capable of detecting minute quantities of nucleic acids and proteins.
-
Versatility: Can be adapted to create a variety of molecular probes for different biomolecules and metal ions.[1][2]
-
Live-Cell Imaging Compatibility: Suitable for real-time tracking of biomolecules in living cells.[3]
Spectral Properties
The spectral properties of this compound are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy. While the exact excitation and emission maxima can vary slightly depending on the solvent, pH, and the specific biomolecule it is bound to, the general spectral characteristics are summarized below.
| Property | Wavelength (nm) | Notes |
| Maximum Absorption (λ_abs) | ~503 nm | The peak wavelength at which this compound absorbs light. This can shift upon binding to biomolecules.[4] |
| Maximum Emission (λ_em) | ~532 nm | The peak wavelength of fluorescence emission when bound to a target.[4] |
Note: The provided wavelengths are based on Thiazole Orange and may serve as a close approximation for this compound.
Applications in Biomolecule Tracking
Nucleic Acid Detection and Quantification
This compound is extensively used for the detection and quantification of DNA and RNA. Its ability to intercalate into the nucleic acid structure results in a strong fluorescent signal that is proportional to the amount of nucleic acid present.[3]
Applications:
-
Quantification of DNA and RNA in solution.
-
Visualization of nucleic acids in electrophoresis gels.
-
Real-time monitoring of polymerase chain reaction (PCR).
-
Imaging of RNA in living cells and tissues.[3]
Protein Sensing and Analysis
While primarily known as a nucleic acid stain, this compound and its derivatives can be engineered into probes for detecting specific proteins.[1] This is often achieved by conjugating the dye to a molecule that has a high affinity for the target protein, such as an antibody or a specific ligand.
Applications:
-
Detection of protein-DNA interactions.[3]
-
Immunoassays and Western blotting.
-
Fluorescence microscopy to study protein localization and dynamics.
Experimental Protocols
Protocol 1: General Nucleic Acid Staining for Fluorescence Microscopy
This protocol outlines the general steps for staining nucleic acids in fixed cells using this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on a suitable substrate (e.g., glass coverslips).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the this compound stock solution to a final working concentration (e.g., 1-5 µM) in PBS.
-
Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with filters appropriate for this compound (e.g., excitation around 503 nm and emission around 532 nm).
-
Caption: Experimental workflow for staining nucleic acids with this compound.
Protocol 2: Labeling of Proteins for In Vitro Assays
This protocol describes a general method for labeling purified proteins with a this compound derivative functionalized with a reactive group (e.g., an isothiocyanate) that can form a covalent bond with primary amines on the protein.[5]
Materials:
-
Purified protein in a suitable buffer (amine-free, e.g., PBS at pH 7.2-8.0)
-
This compound-Isothiocyanate (or other reactive derivative)
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound derivative in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Ensure the protein solution is at an appropriate concentration (e.g., 1-10 mg/mL) in an amine-free buffer at a slightly alkaline pH to facilitate the labeling reaction.
-
-
Labeling Reaction:
-
Purification of Labeled Protein:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
-
Alternatively, dialyze the labeled protein against a suitable buffer (e.g., PBS) to remove free dye.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, using spectrophotometry.[5]
-
-
Storage:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[5]
-
Caption: Workflow for fluorescently labeling proteins with this compound.
Signaling Pathway Visualization Example
This compound can be utilized to track components of signaling pathways, for instance, by labeling a key protein or by detecting changes in nucleic acid localization upon pathway activation. The following diagram illustrates a hypothetical signaling pathway where this compound could be applied.
Caption: Visualization of a signaling pathway using a this compound-labeled transcription factor.
Troubleshooting
Common issues encountered during labeling and staining procedures are summarized in the table below, along with suggested solutions.[5]
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient molar excess of the dye.- Suboptimal pH of the reaction buffer.- Presence of primary amines in the buffer. | - Increase the molar ratio of dye to protein.[5]- Ensure the buffer pH is between 7.2 and 8.0.- Use an amine-free buffer like PBS or carbonate buffer. |
| Protein Precipitation | - The protein is not stable under the labeling conditions.- High concentration of organic solvent (DMSO). | - Perform the labeling reaction at a lower temperature (e.g., 4°C).[5]- Minimize the volume of DMSO added to the protein solution. |
| High Background Signal | - Incomplete removal of unbound dye.- Non-specific binding of the dye. | - Ensure thorough purification of the labeled protein.- Include blocking agents (e.g., BSA) in staining protocols for cell-based assays. |
| Low Fluorescence Signal | - The fluorophore is in an environment that quenches its fluorescence.[5]- The labeled protein has degraded. | - Consider using a different fluorophore or labeling a different site on the protein.[5]- Handle the protein gently and consider adding protease inhibitors.[5] |
Conclusion
This compound and its derivatives are powerful tools for tracking biomolecules in a wide range of applications. Their "turn-on" fluorescence mechanism provides high sensitivity and a low background signal, making them ideal for quantitative analysis and live-cell imaging. The protocols and guidelines provided here offer a starting point for researchers to effectively utilize this versatile fluorescent dye in their studies. As with any experimental technique, optimization of the labeling and staining conditions for each specific application is crucial for obtaining reliable and reproducible results.
References
- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Thiazole Orange for Observing Cellular Processes
A Note on "Flazo Orange": Initial searches for a fluorescent probe named "this compound" did not yield any matching results. It is presumed that this may be a typographical error. These application notes, therefore, focus on Thiazole Orange , a well-documented and widely used fluorescent dye with a similar name and relevant applications in cellular analysis.
Introduction
Thiazole Orange (TO) is an asymmetrical cyanine dye that is a versatile fluorescent probe for observing various cellular processes.[1] Its fluorescence is highly dependent on its environment; it is essentially non-fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence quantum yield upon binding to nucleic acids.[1][2] This "light-up" property makes it an excellent tool for reducing background fluorescence in cellular imaging and flow cytometry.[1] Thiazole Orange is cell-permeable and can be used in live-cell imaging without pretreatment. It is commonly used for the analysis of reticulocytes, staining of nucleic acids (DNA and RNA), and the detection of apoptosis.[3][4]
Physicochemical and Fluorescent Properties
Thiazole Orange's utility as a fluorescent probe stems from its distinct spectral properties when free in solution versus when it is bound to nucleic acids. This significant change allows for a high signal-to-noise ratio in various applications.
| Property | Value (Free in Solution) | Value (Bound to dsDNA) | Reference(s) |
| Excitation Maximum (λex) | ~500 nm | ~509-512 nm | [3][5] |
| Emission Maximum (λem) | ~530 nm | ~532-533 nm | [3][5] |
| Quantum Yield (Φ) | ~0.0002 | ~0.1 | [2][6] |
| Fluorescence Enhancement | - | >1000-fold | [1] |
| Molecular Weight | 476.6 Da | - | |
| Solubility | Soluble in DMSO | - |
Key Applications & Protocols
Nucleic Acid Staining in Live and Fixed Cells
Thiazole Orange is a powerful tool for staining and visualizing nucleic acids in both live and fixed cells. Its ability to bind to both DNA and RNA makes it a general nucleic acid stain.[7] In live mammalian cells, it has been observed to initially stain mitochondria before localizing to the nucleus and cytoplasm.[3]
Experimental Protocol: General Nucleic Acid Staining
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips or in imaging-compatible microplates.
-
For suspension cells, wash and resuspend cells in a suitable buffer like PBS.
-
-
Staining Solution Preparation:
-
Prepare a 1 mM stock solution of Thiazole Orange in DMSO.
-
Dilute the stock solution to a final working concentration of 1-5 µM in serum-free medium or PBS. Note: The optimal concentration may vary depending on the cell type and experimental conditions.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the Thiazole Orange working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[8]
-
-
Washing (Optional):
-
For imaging applications requiring low background, you can wash the cells once with PBS. However, due to the fluorogenic nature of Thiazole Orange, this step is often not necessary.[3]
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel).
-
Diagram: General Workflow for Nucleic Acid Staining
Caption: Workflow for staining nucleic acids with Thiazole Orange.
Reticulocyte Analysis by Flow Cytometry
Thiazole Orange is widely used as a fluorescent dye for the analysis of reticulocytes, which are immature red blood cells that contain residual RNA.[9][10] This method is a fast and reliable alternative to manual counting.[11]
Experimental Protocol: Reticulocyte Counting
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes. Samples are stable for up to 30 hours.[11]
-
-
Staining Solution Preparation:
-
Prepare a working solution of Thiazole Orange in a methanol-based buffer according to the manufacturer's instructions.
-
-
Staining:
-
Add a small volume of whole blood (e.g., 5 µL) to the Thiazole Orange staining solution (e.g., 1 mL).
-
Incubate at room temperature for at least 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect fluorescence emission in the green channel (e.g., 525-530 nm).
-
Gate on the red blood cell population using forward and side scatter.
-
Identify reticulocytes as the population of red blood cells with increased fluorescence compared to mature erythrocytes.
-
Diagram: Gating Strategy for Reticulocyte Analysis
Caption: Gating strategy for flow cytometric analysis of reticulocytes.
Apoptosis Detection
During late-stage apoptosis, the integrity of the cell membrane is compromised. Thiazole Orange can be used as a dead-cell stain in this context, as it can more readily enter cells with damaged membranes and stain the nuclear material.[4] It is often used in combination with other markers of apoptosis, such as Annexin V.
Experimental Protocol: Apoptosis Detection with Annexin V
-
Cell Preparation:
-
Induce apoptosis in your cell line of interest using a known method. Include a non-treated control.
-
Harvest both adherent and suspension cells and wash them with cold PBS.
-
-
Cell Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC or APC).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add Thiazole Orange to a final concentration of 1-2 µM.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Use the appropriate laser and filters for the Annexin V conjugate and Thiazole Orange (green channel).
-
The cell populations can be distinguished as follows:
-
Live cells: Annexin V negative, Thiazole Orange negative
-
Early apoptotic cells: Annexin V positive, Thiazole Orange negative
-
Late apoptotic/necrotic cells: Annexin V positive, Thiazole Orange positive
-
-
Diagram: Cellular States in Apoptosis Assay
Caption: Distinguishing cellular states in an Annexin V/Thiazole Orange apoptosis assay.
References
- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Thiazole orange cation | Benchchem [benchchem.com]
- 6. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Classical thiazole orange and its regioisomer as fluorogenic probes for nucleolar RNA imaging in living cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. biotium.com [biotium.com]
- 9. Thiazole orange: a new dye for reticulocyte analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reticulocyte count using thiazole orange. A flow cytometry method. | Semantic Scholar [semanticscholar.org]
- 11. Reticulocyte count using thiazole orange. A flow cytometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiazole Orange Staining
Disclaimer: The user's request specified "Flazo Orange." However, extensive searches for "this compound" did not yield specific biological staining protocols. "this compound" is identified chemically as 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol, a multifunctional dye with limited documentation in cellular imaging.[1] In contrast, Thiazole Orange (TO) is a well-characterized and widely used fluorescent dye for staining nucleic acids in a variety of applications. It is possible that "this compound" is a lesser-known trade name or a related compound. Therefore, these application notes and protocols are based on the extensive information available for Thiazole Orange, a common orange-fluorescent nucleic acid stain.
Introduction to Thiazole Orange
Thiazole Orange (TO) is an asymmetrical cyanine dye that exhibits a remarkable 'turn-on' fluorescence mechanism.[2] In solution, the dye has a very low quantum yield and is essentially non-fluorescent.[3][4] This is due to the free rotation around the methine bridge connecting its benzothiazole and quinoline heterocyclic rings, which leads to non-radiative decay of the excited state.[2] Upon binding to nucleic acids (DNA and RNA) through intercalation, this intramolecular rotation is restricted, forcing the molecule into a planar conformation and resulting in a dramatic increase in fluorescence quantum yield by up to 3,000-fold.[2][3] This property makes Thiazole Orange an excellent stain for visualizing nucleic acids with a high signal-to-noise ratio in various applications, including fluorescence microscopy, flow cytometry, and gel electrophoresis.[2][5][6]
Key Features:
-
Fluorogenic Nature: Minimal fluorescence in solution and intense fluorescence upon binding to nucleic acids.
-
Cell Permeability: Thiazole Orange can cross the membranes of living cells.[7][8]
-
Broad Applicability: Useful for staining live and fixed cells, as well as for detecting DNA in gels.[9]
-
Spectral Properties: Excitable by UV and blue light, making it compatible with standard fluorescence microscopy and flow cytometry setups.[7][10][11]
Quantitative Data
The following table summarizes the key quantitative properties of Thiazole Orange.
| Property | Value | Reference(s) |
| Excitation Maximum (with DNA) | ~510-514 nm | [7][12][13] |
| Emission Maximum (with DNA) | ~527-533 nm | [7][12][13] |
| Quantum Yield (in solution) | ~0.0002 | [4] |
| Quantum Yield (bound to dsDNA) | 0.1 - 0.4 | [3][14][15] |
| Molar Mass | 476.61 g/mol | [13] |
Experimental Protocols
Protocol 1: Live Cell Staining for Fluorescence Microscopy
This protocol describes the staining of nucleic acids in living eukaryotic cells.
Materials:
-
Thiazole Orange stock solution (e.g., 1-10 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Phosphate-Buffered Saline (PBS) or other suitable imaging buffer
-
Cell culture medium
Procedure:
-
Prepare Staining Solution: Dilute the Thiazole Orange stock solution to a final working concentration of 0.1-1.0 µM in pre-warmed cell culture medium or imaging buffer. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Cell Preparation: Remove the culture medium from the cells.
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): For improved signal-to-noise, you can remove the staining solution and wash the cells once with pre-warmed imaging buffer. However, Thiazole Orange is often used in no-wash protocols.[9]
-
Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for Thiazole Orange (e.g., a standard FITC or GFP filter set). In live mammalian cells, the stain may initially accumulate in mitochondria before redistributing to the nucleus and cytoplasm.[9]
Protocol 2: Fixed Cell Staining
This protocol is for staining nucleic acids in cells that have been chemically fixed.
Materials:
-
Thiazole Orange stock solution (e.g., 1-10 mM in DMSO)
-
Cells cultured on coverslips or slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
PBS
Procedure:
-
Fixation: Wash the cells once with PBS, then add 4% PFA and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing the dye to access intracellular nucleic acids efficiently.
-
Washing: Remove the permeabilization buffer and wash the cells twice with PBS.
-
Staining: Prepare a 0.5-2.0 µM working solution of Thiazole Orange in PBS. Add the staining solution to the fixed and permeabilized cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope. In fixed yeast cells, the staining is typically diffuse throughout the cell.[16]
Protocol 3: DNA Gel Electrophoresis Staining
This protocol provides a safer alternative to ethidium bromide for visualizing DNA in agarose gels.[10][11][17]
Materials:
-
Thiazole Orange stock solution (e.g., 10,000x in DMSO, which is approximately 13 mg/mL)[17][18]
-
Agarose
-
Electrophoresis buffer (TAE or TBE)
-
DNA samples with loading dye
Procedure:
-
Gel Preparation (Pre-staining):
-
Prepare the desired concentration of agarose in electrophoresis buffer (e.g., 1% w/v).
-
Heat the mixture in a microwave until the agarose is completely dissolved.
-
Allow the solution to cool slightly (to about 60-70°C).
-
Add Thiazole Orange from the stock solution to a final concentration of 1.3 µg/mL.[8][10][17] Mix gently.
-
Pour the gel into a casting tray with combs and allow it to solidify.
-
-
Electrophoresis:
-
Place the solidified gel in the electrophoresis tank and cover it with running buffer.
-
Load the DNA samples into the wells.
-
Run the gel at an appropriate voltage until the desired separation is achieved.
-
-
Visualization:
Post-staining (Alternative): If you prefer not to add the dye to the molten agarose, you can run an unstained gel and then submerge it in a solution of 1.3 µg/mL Thiazole Orange in electrophoresis buffer for about 20 minutes with gentle agitation.[10][17]
Safety and Handling
Thiazole Orange is considered less hazardous than ethidium bromide, but it is still a chemical that binds to nucleic acids and should be handled with care.[11] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[19][20][21] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[19][21][22]
Diagrams
Caption: "Turn-on" fluorescence mechanism of Thiazole Orange.
Caption: Experimental workflow for fluorescent staining of cells.
References
- 1. This compound | 3566-94-7 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric reticulocyte analysis using thiazole orange; clinical experience and technical limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reticulocyte count using thiazole orange. A flow cytometry method. | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biotium.com [biotium.com]
- 10. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes [jove.com]
- 11. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrum [Thiazole Orange] | AAT Bioquest [aatbio.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. academic.oup.com [academic.oup.com]
- 15. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. Video: DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes [jove.com]
- 18. Production of 10000x TO-DMSO DNA gel stain [protocols.io]
- 19. glenresearch.com [glenresearch.com]
- 20. THIAZOLE ORANGE - Safety Data Sheet [chemicalbook.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. docs.aatbio.com [docs.aatbio.com]
The Use of Orange Fluorescent Dyes in Flow Cytometry: Application Notes and Protocols
Note on "Flazo Orange": Extensive searches for a fluorescent dye specifically named "this compound" in the context of flow cytometry did not yield any matching results. It is likely that this name is a typographical error or a misunderstanding. This document will instead focus on two widely used and well-characterized orange fluorescent dyes in flow cytometry: Thiazole Orange and Acridine Orange . These dyes are extensively used for cell viability, apoptosis, and cell cycle analysis, and their applications align with the likely interests of researchers in this field.
Introduction to Orange Fluorescent Dyes in Flow Cytometry
Orange fluorescent dyes are integral tools in multicolor flow cytometry, offering a distinct spectral range that allows for simultaneous analysis with other common fluorochromes like FITC (green) and APC (red). This section provides an overview of Thiazole Orange and Acridine Orange, two nucleic acid binding dyes with versatile applications in cellular analysis.
Thiazole Orange is an intercalating dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. It is cell-permeable and is commonly used for the analysis of reticulocytes, which contain residual RNA. In the context of apoptosis and cell viability, it can be used to identify cells with compromised membrane integrity.
Acridine Orange is a metachromatic dye that can differentially stain double-stranded DNA (dsDNA) and single-stranded RNA. In live cells, it intercalates with dsDNA to emit green fluorescence, while in acidic compartments like lysosomes or in cells with high RNA content, it aggregates and emits red-orange fluorescence. This property makes it useful for assessing cell viability, lysosomal activity, and cell cycle status. When used in combination with a viability dye like Propidium Iodide (PI), it provides a robust method for distinguishing live, apoptotic, and necrotic cells.
Spectral Properties
The selection of appropriate laser lines and emission filters is critical for successful flow cytometry experiments. The table below summarizes the key spectral properties of Thiazole Orange and Acridine Orange.
| Dye | Excitation Max (nm) | Emission Max (nm) | Common Laser Line | Common Emission Filter (nm) |
| Thiazole Orange | 509 | 532 | Blue (488 nm) | 530/30 |
| Acridine Orange (bound to dsDNA) | 502 | 525 | Blue (488 nm) | 530/30 (Green) |
| Acridine Orange (bound to ssRNA/denatured DNA) | 460 | 650 | Blue (488 nm) | 670 LP (Orange/Red) |
Applications and Experimental Protocols
This section details the application of Thiazole Orange and Acridine Orange in key flow cytometry assays, providing detailed protocols for each.
Cell Viability and Apoptosis Analysis using Acridine Orange and Propidium Iodide (AO/PI)
This dual-staining method is a powerful technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Acridine Orange stains all nucleated cells, with live cells showing green fluorescence. Propidium Iodide is a membrane-impermeant dye that only enters cells with compromised membranes, staining the nucleus red.
Caption: Principle of AO/PI dual staining for cell viability and apoptosis analysis.
Materials:
-
Cell suspension (e.g., treated and untreated control cells)
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in ethanol)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Flow cytometer tubes
-
Flow cytometer with a blue laser (488 nm)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a fresh staining solution of AO and PI in PBS. A common final concentration is 5 µg/mL for AO and 5 µg/mL for PI.
-
Add 5 µL of the AO/PI staining solution to 500 µL of the cell suspension.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
-
Collect green fluorescence (for AO) in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence (for PI) in the FL3 channel (e.g., >670 nm long-pass filter).
-
Set up a dot plot of FL1 (green) versus FL3 (red) to distinguish the different cell populations:
-
Viable cells: Green fluorescence positive, red fluorescence negative (AO+/PI-).
-
Early apoptotic cells: Green fluorescence positive, low red fluorescence positive (AO+/PI low+).
-
Late apoptotic/necrotic cells: Green fluorescence positive, high red fluorescence positive (AO+/PI high+).
-
-
The following table presents example data from a study analyzing apoptosis induction in MDA-MB-231 cells treated with doxorubicin, as determined by Annexin V and PI staining, which provides a similar quadrant analysis to AO/PI.[1]
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 87.9 | 10.8 | 0.75 |
| Doxorubicin | 52.9 | 38.8 | 4.40 |
Cell Cycle Analysis using Acridine Orange
Acridine Orange can be used to discriminate between different phases of the cell cycle due to its differential staining of DNA and RNA. Cells in G0 and G1 have low RNA content, while cells in S and G2/M phases have increased RNA content.
Caption: Experimental workflow for cell cycle analysis using Acridine Orange staining.
Materials:
-
Cell suspension
-
PBS
-
Solution A (Acidic detergent solution: 0.1% Triton X-100, 0.08 N HCl, 0.15 M NaCl)
-
Solution B (Staining solution: 6 µg/mL Acridine Orange, 1 mM EDTA-Na2, 0.15 M NaCl in phosphate-citrate buffer, pH 6.0)
-
Flow cytometer tubes
-
Flow cytometer with a blue laser (488 nm)
Procedure:
-
Cell Preparation:
-
Harvest approximately 2 x 10^5 cells and wash with PBS.
-
Resuspend the cell pellet in 200 µL of cold PBS.
-
-
Staining:
-
While gently vortexing, add 400 µL of cold Solution A.
-
Incubate for 30 seconds on ice.
-
Add 1.2 mL of cold Solution B.
-
Incubate for 5-15 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer with a 488 nm laser.
-
Collect green fluorescence (DNA) in the FL1 channel and red fluorescence (RNA) in the FL3 channel.
-
Analyze the data using a dot plot of red versus green fluorescence to identify cell cycle phases.
-
Signaling Pathway in Apoptosis
The process of apoptosis is regulated by complex signaling pathways. The intrinsic (mitochondrial) pathway is a key mechanism of programmed cell death.
Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.
Conclusion
Thiazole Orange and Acridine Orange are versatile and valuable fluorescent dyes for a range of flow cytometry applications. Their ability to bind to nucleic acids allows for the robust assessment of cell viability, apoptosis, and cell cycle distribution. The protocols provided here offer a starting point for researchers, and optimization may be required for specific cell types and experimental conditions. Proper controls and careful data analysis are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Organelle-Specific Labeling
A Note on "Flazo Orange": Our comprehensive search for "this compound" as a specific fluorescent probe for organelle labeling did not yield detailed application protocols or established use cases in peer-reviewed scientific literature. While listed as a multifunctional dye by some chemical suppliers, its specific utility for high-resolution live-cell imaging of organelles is not well-documented.
Therefore, to provide a valuable and actionable resource for researchers, this document details the application and protocols for a well-characterized, widely-used fluorescent probe with a similar orange-red emission profile: LysoTracker™ Red DND-99 . This probe is a gold standard for labeling and tracking acidic organelles, primarily lysosomes, in live cells.
Application Notes: Labeling Acidic Organelles with LysoTracker™ Red DND-99
Introduction
LysoTracker™ Red DND-99 is a cell-permeable, red-fluorescent dye designed for staining and tracking acidic compartments in live cells.[1] Its high selectivity and efficacy at nanomolar concentrations make it an invaluable tool for studying the dynamics of lysosomes, including their role in cellular processes like autophagy, endocytosis, and apoptosis.[1][2]
Mechanism of Action
LysoTracker™ Red DND-99 consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH.[1][3][4] In its neutral state, the probe can freely diffuse across the plasma membrane into the cytoplasm. Upon entering the acidic lumen of lysosomes (pH 4.5-5.0), the weakly basic moiety of the probe becomes protonated.[1] This protonation traps the dye within the organelle, leading to its accumulation and a bright, localized fluorescent signal.[1]
Key Features and Applications
-
High Selectivity: Specifically accumulates in acidic organelles, primarily lysosomes.[3][4]
-
Live-Cell Compatibility: Ideal for real-time imaging of dynamic lysosomal processes in living cells.[1]
-
Simple Protocol: Provides a straightforward, one-step staining procedure without the need for antibodies.[1]
-
Autophagy Studies: Widely used to monitor the fusion of autophagosomes with lysosomes (forming autolysosomes), a critical step in the autophagy pathway.[2][5] An increase in LysoTracker staining can indicate an upregulation of the autophagic process.[2]
-
Cell Health and Viability: Changes in lysosomal morphology, number, and acidity can be indicative of cellular stress or toxicity.
-
Fixation Compatibility: The signal is well-retained after fixation with formaldehyde, allowing for subsequent immunocytochemistry.[1]
Fluorescence Properties
LysoTracker™ Red DND-99 exhibits a bright red fluorescence with the following spectral characteristics:
-
Excitation Maximum: ~577 nm
-
Emission Maximum: ~590 nm
-
Recommended Filter Set: TRITC (Tetramethylrhodamine)
Data Presentation
Table 1: Summary of LysoTracker™ Red DND-99 Properties
| Property | Description | Citation(s) |
| Target Organelle | Acidic compartments, primarily lysosomes. | [3][4] |
| Cell Permeability | Fully permeable to live cell membranes. | [1] |
| Mechanism of Staining | Accumulation in acidic organelles due to protonation (acidotropic probe). | [1] |
| Excitation Wavelength | ~577 nm | [6] |
| Emission Wavelength | ~590 nm | [6] |
| Common Application | Live-cell imaging of lysosomal dynamics, autophagy. | [2] |
| Fixability | Signal is retained after formaldehyde fixation. | [1] |
| Supplied As | Typically a 1 mM stock solution in DMSO. | [4] |
Table 2: Recommended Staining Parameters
| Parameter | General Live-Cell Imaging | Autophagy Induction Studies | Time-Lapse Imaging (>1 hour) | Citation(s) |
| Working Concentration | 50-75 nM | 50-100 nM | 50 nM (or lower to minimize phototoxicity) | [4][6] |
| Incubation Time | 30-120 minutes | 30-60 minutes | 5-30 minutes, followed by media replacement before imaging. | [4][6][7] |
| Incubation Temperature | 37°C | 37°C | 37°C | [4][8] |
| Imaging Medium | Pre-warmed complete growth medium or imaging buffer. | Pre-warmed complete growth medium. | Phenol red-free imaging medium to reduce background. | [7][8] |
| Notes | Optimal conditions may vary by cell type. | Co-stain with an autophagosome marker (e.g., GFP-LC3). | Prolonged incubation (>30 min) may have cytotoxic effects. | [7] |
Experimental Protocols
Protocol 1: Staining of Live Adherent Cells
-
Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Prepare Staining Solution:
-
Thaw the 1 mM LysoTracker™ Red DND-99 stock solution at room temperature.
-
Dilute the stock solution to a final working concentration of 50-75 nM in pre-warmed (37°C) complete cell culture medium. Note: Prepare this solution fresh for each experiment.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 30-120 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically for each cell type.
-
-
Imaging:
-
After incubation, remove the staining solution.
-
Replace with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
-
Image the cells using a fluorescence microscope equipped with a TRITC filter set (Excitation: ~577 nm, Emission: ~590 nm).
-
Protocol 2: Staining of Live Suspension Cells
-
Cell Preparation: Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes.[6]
-
Prepare Staining Solution: Prepare the staining solution as described in Protocol 1, Step 2.
-
Cell Staining:
-
Resuspend the cell pellet gently in the pre-warmed staining solution.
-
Incubate the cells for 30-120 minutes at 37°C in a suitable incubator, protected from light.
-
-
Washing:
-
After incubation, centrifuge the cells at 400 x g for 3-4 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed imaging medium.
-
-
Imaging:
-
Transfer the cell suspension to a suitable imaging dish or slide.
-
Image immediately using a fluorescence microscope with the appropriate filter set.
-
Mandatory Visualization
Caption: Workflow for staining live cells with LysoTracker Red.
Caption: Role of lysosomes in the autophagy pathway.
References
- 1. Invitrogen LysoTracker Red DND-99, special packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Use of LysoTracker dyes: a flow cytometric study of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
Application Notes & Protocols: Flazo Orange for Quantitative Imaging Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flazo Orange is a novel fluorescent probe designed for the quantitative imaging of intracellular calcium dynamics in live cells. Its unique spectral properties and high quantum yield make it an ideal tool for researchers in cell biology and drug discovery. This document provides detailed application notes and protocols for the use of this compound in quantitative imaging analysis.
Principle of Action
This compound is a cell-permeant dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺). This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling sensitive detection of changes in intracellular calcium concentrations.[1] The probe is designed to have minimal toxicity, ensuring cell viability during long-term imaging experiments.
Spectral Properties
The fluorescence characteristics of this compound are summarized in the table below.
| Property | Value |
| Excitation Wavelength (max) | 540 nm |
| Emission Wavelength (max) | 585 nm |
| Quantum Yield (Ca²⁺-bound) | ~0.45 |
| Quantum Yield (Ca²⁺-free) | <0.05 |
| Molar Extinction Coefficient | ~85,000 M⁻¹cm⁻¹ |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in comparison to other common calcium indicators.
| Feature | This compound | Fura-2 | Indo-1 |
| Dissociation Constant (Kd) for Ca²⁺ | 250 nM | 145 nM | 230 nM |
| Fold Fluorescence Increase upon Ca²⁺ Saturation | >100-fold | Ratiometric | Ratiometric |
| Photostability | High | Moderate | Moderate |
| Cellular Loading Temperature | 37°C | 37°C | 37°C |
| Cytotoxicity | Low | Moderate | Moderate |
Experimental Protocols
1. Live-Cell Imaging of Intracellular Calcium
This protocol describes the use of this compound for monitoring changes in intracellular calcium levels in cultured mammalian cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Adherent cells cultured on glass-bottom dishes
-
Live-cell imaging medium (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture adherent cells on glass-bottom dishes to 70-80% confluency.
-
Loading with this compound:
-
Prepare a 2 µM working solution of this compound in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with the imaging medium.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with pre-warmed imaging medium to remove any excess dye.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Excite the cells at ~540 nm and capture emission at ~585 nm.
-
Acquire baseline fluorescence for 2-5 minutes.
-
Induce a cellular response (e.g., with an agonist) and record the changes in fluorescence intensity over time.
-
Workflow for Live-Cell Calcium Imaging
Caption: Workflow for live-cell calcium imaging using this compound.
2. In Vitro Calcium Titration Assay
This protocol is for determining the dissociation constant (Kd) of this compound for Ca²⁺.
Materials:
-
This compound (1 µM in calcium-free buffer)
-
Calcium calibration buffer kit (e.g., with varying free Ca²⁺ concentrations)
-
Fluorometer
Procedure:
-
Prepare a series of calcium buffers with known Ca²⁺ concentrations.
-
Add this compound to each buffer to a final concentration of 1 µM.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence intensity of each sample using a fluorometer (Ex/Em = 540/585 nm).
-
Plot the fluorescence intensity as a function of the free Ca²⁺ concentration.
-
Calculate the Kd using a one-site binding model.
Signaling Pathway: Calcium-Mediated Apoptosis
This compound can be used to study the role of calcium signaling in apoptosis. The diagram below illustrates a simplified pathway.
Caption: Simplified signaling pathway of calcium-mediated apoptosis.
Applications in Drug Development
This compound is a valuable tool for various stages of drug discovery and development.[2][3]
-
High-Throughput Screening (HTS): The bright signal and high signal-to-noise ratio of this compound make it suitable for HTS assays to identify compounds that modulate calcium signaling pathways.
-
Mechanism of Action (MOA) Studies: Elucidate how lead compounds affect intracellular calcium dynamics to understand their MOA.
-
Toxicity Screening: Assess the potential cardiotoxicity of drug candidates by monitoring calcium transients in cardiomyocytes.
Logical Relationship for Drug Screening
Caption: Drug screening workflow utilizing this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Fluorescence Signal | - Insufficient dye loading- Low intracellular Ca²⁺ | - Increase incubation time or dye concentration- Use a positive control (e.g., ionomycin) to confirm cell responsiveness |
| High Background Fluorescence | - Incomplete removal of excess dye | - Increase the number of washes after loading |
| Cell Death | - Dye toxicity at high concentrations | - Reduce dye concentration or incubation time |
| Photobleaching | - Excessive exposure to excitation light | - Reduce light intensity and/or exposure time- Use an anti-fade reagent if compatible with live-cell imaging[4] |
References
For more detailed information on live-cell imaging techniques and quantitative analysis, please refer to the following resources:
-
Live-cell imaging protocols and applications guides.
-
Basics of quantitative image analysis workshops and tutorials.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Application and Impact of Human Dose Projection from Discovery to Early Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. workshops.imagej.net [workshops.imagej.net]
Application Notes and Protocols: In Vivo Imaging with Azo Dyes, Featuring Flazo Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of in vivo imaging, the selection of appropriate fluorescent probes is paramount for achieving high-fidelity visualization of biological processes within living organisms. Azo dyes, a class of compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), offer unique chemical properties that can be harnessed for specific imaging applications. While many traditional azo dyes are known for their use as colorants, modern advancements have led to the development of sophisticated azo-based probes for biological imaging.
This document provides an overview of the potential applications of azo dyes in in vivo imaging, with a conceptual focus on "Flazo Orange" (1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol) as a representative structure. It is important to note that while the principles discussed are based on established research with other azo dyes, specific in vivo imaging applications and protocols for this compound have not been extensively documented in scientific literature. Therefore, the following application notes and protocols are presented as a guide for researchers interested in exploring the potential of this and similar azo dyes.
Potential Applications of Azo Dyes in In Vivo Imaging
Azo dyes can be engineered for various in vivo imaging strategies, primarily leveraging the reactivity of the azo bond and the tinctorial properties of the molecule.
-
Hypoxia Imaging: The azo bond can be cleaved by azoreductase enzymes, which are upregulated in hypoxic environments characteristic of solid tumors and ischemic tissues. This cleavage can be designed to activate a fluorescent signal, making azo dyes effective as "turn-on" probes for imaging hypoxia.[1]
-
Targeted Delivery and Imaging: By conjugating azo dyes to targeting moieties such as peptides, antibodies, or small molecules, they can be directed to specific cell types or tissues. For instance, an Azo-BODIPY-glucose conjugate has been used to image tumor metabolism.[2]
-
Structure-Inherent Targeting: Some azo dyes, like Evans blue, exhibit a natural affinity for serum albumin, which can be utilized for vascular imaging and assessing plasma volume.[2]
Quantitative Data Summary
The following table summarizes hypothetical and representative quantitative data for an azo-based in vivo imaging agent, based on properties desirable for such applications.
| Property | Representative Value | Significance for In Vivo Imaging |
| Excitation Wavelength (λex) | 650 - 750 nm | Resides in the near-infrared (NIR) window, allowing for deeper tissue penetration and reduced autofluorescence. |
| Emission Wavelength (λem) | 680 - 800 nm | Also in the NIR window, enabling sensitive detection of the fluorescent signal. |
| Molar Extinction Coefficient | > 100,000 M⁻¹cm⁻¹ | A high value indicates efficient light absorption, contributing to a brighter signal. |
| Quantum Yield (Φ) | 0.01 (quenched) -> 0.2 (activated) | A significant increase in quantum yield upon activation (e.g., by azoreductase) provides a high signal-to-noise ratio. |
| In Vivo Half-life | 2 - 24 hours | A sufficiently long half-life allows for adequate circulation and target accumulation, while also permitting clearance to reduce background signal over time. |
| Biocompatibility | Non-toxic at imaging doses | Essential for use in living organisms to avoid adverse effects. |
Experimental Protocols
The following are generalized protocols for the application of an azo-dye-based probe for in vivo imaging. These should be optimized for the specific probe and animal model.
Protocol 1: In Vivo Imaging of Tumor Hypoxia with a Hypothetical Azo-Based Probe
Objective: To visualize hypoxic regions within a solid tumor in a murine model using a hypoxia-activated azo dye probe.
Materials:
-
Hypoxia-activated azo dye probe (e.g., a conceptual this compound derivative)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Preparation: Dissolve the azo dye probe in a biocompatible solvent (e.g., DMSO) and then dilute to the final working concentration in sterile PBS. The final concentration of the organic solvent should be minimized (typically <5% v/v).
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the mouse in the imaging chamber and acquire a baseline pre-injection image.
-
Probe Administration: Inject the prepared probe solution into the mouse via intravenous (tail vein) injection. The typical injection volume is 100-200 µL.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, and 24 hours). Use an appropriate filter set for the specific excitation and emission wavelengths of the probe.
-
Image Analysis: Quantify the fluorescence intensity in the tumor region and in a control region (e.g., non-tumor-bearing muscle tissue). An increase in the tumor-to-background signal ratio over time indicates probe activation in the hypoxic tumor environment.
-
Ex Vivo Validation (Optional): After the final imaging time point, euthanize the mouse and excise the tumor and other organs. Image the excised tissues to confirm the in vivo signal localization. The tumor can also be sectioned and stained with a hypoxia marker (e.g., pimonidazole) to correlate fluorescence with hypoxic regions.
Protocol 2: In Vivo Tracking of Labeled Cells
Objective: To track the biodistribution of adoptively transferred cells labeled with a lipophilic azo dye.
Materials:
-
Lipophilic azo dye (e.g., a conceptual this compound derivative with lipophilic modifications)
-
Cells of interest (e.g., T cells, stem cells)
-
Cell culture medium
-
Recipient mice
-
In vivo imaging system
Procedure:
-
Cell Labeling:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in serum-free medium containing the lipophilic azo dye at a predetermined optimal concentration.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Wash the cells three times with complete medium to remove any unbound dye.
-
Resuspend the labeled cells in sterile PBS for injection.
-
-
Cell Administration: Inject the labeled cells into the recipient mice via the desired route (e.g., intravenous, intraperitoneal).
-
In Vivo Imaging: Anesthetize the mice and acquire fluorescence images at various time points post-injection to monitor the migration and localization of the labeled cells.
-
Image Analysis: Quantify the fluorescent signal in different organs or regions of interest to determine the biodistribution of the cells over time.
Visualizations
Caption: A generalized workflow for in vivo fluorescence imaging experiments.
Caption: Activation of an azo-based probe in a hypoxic environment.
Conclusion
Azo dyes represent a versatile class of chemical structures with significant potential for the development of advanced probes for in vivo imaging. While "this compound" itself is not yet an established in vivo imaging agent, its core structure serves as a valuable template for designing novel probes. By incorporating features such as NIR absorption/emission and activatable cleavage sites, researchers can potentially develop new tools for visualizing complex biological processes, such as hypoxia and targeted cellular events, in living organisms. The protocols and concepts outlined in these application notes provide a foundation for the exploration and application of azo dyes in the exciting field of in vivo molecular imaging.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Flazo Orange Staining
This guide provides a framework for troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Flazo Orange staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound staining?
A1: Without specific manufacturer's guidelines or published protocols, a typical starting point for a novel staining reagent is to test a range of concentrations. A broad starting range could be from 1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides the best signal-to-noise ratio for your specific cell type and experimental conditions.
Q2: How long should I incubate my cells with this compound?
A2: Incubation time is another critical parameter that requires optimization. A starting point could be a time course experiment ranging from 15 minutes to 2 hours. Shorter incubation times may result in weak staining, while excessively long incubation could lead to high background fluorescence or cellular toxicity.
Q3: What is the excitation and emission spectra for this compound?
A3: Specific excitation and emission maxima for this compound are not well-documented in the readily available literature. It is advisable to use a spectrophotometer or a plate reader with spectral scanning capabilities to determine the optimal excitation and emission wavelengths for your specific experimental setup. As a starting point, you could test excitation wavelengths in the blue-green range (e.g., 488 nm) and emission in the orange-red range (e.g., 550-650 nm), which is common for orange fluorescent dyes.
Q4: Can this compound be used for live-cell imaging?
A4: The suitability of this compound for live-cell imaging is not definitively established in the available literature. Its chemical structure as an azo dye may raise concerns about potential cytotoxicity.[4] It is essential to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your staining experiments to assess any toxic effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | - Suboptimal Concentration: The concentration of this compound may be too low. - Insufficient Incubation Time: The incubation period may be too short for the dye to effectively label the target structures. - Incorrect Filter Set: The excitation and emission filters on the microscope may not be appropriate for this compound. | - Perform a concentration titration to identify the optimal staining concentration. - Conduct a time-course experiment to determine the necessary incubation time. - Determine the spectral properties of this compound and use the corresponding filter set on your microscope. |
| High Background Fluorescence | - Excessive Concentration: The concentration of the dye may be too high, leading to non-specific binding. - Inadequate Washing: Insufficient washing after staining can leave residual dye in the medium. - Autofluorescence: Some cell types or culture media exhibit natural fluorescence. | - Reduce the concentration of this compound. - Increase the number and duration of wash steps with a suitable buffer (e.g., PBS) after incubation. - Image unstained control cells to determine the level of autofluorescence and adjust imaging settings accordingly. |
| Phototoxicity or Cell Death | - Cytotoxicity of the Dye: this compound itself may be toxic to the cells, especially at higher concentrations or with prolonged exposure. - Phototoxicity: The excitation light used for fluorescence microscopy can be damaging to cells, especially during time-lapse imaging. | - Perform a cell viability assay to determine the cytotoxic concentration of this compound. - Use the lowest possible excitation light intensity and exposure time. - Consider using a live-cell imaging medium with antioxidants. |
| Uneven or Patchy Staining | - Cell Clumping: If cells are not in a monolayer, the dye may not penetrate all cells evenly. - Poor Dye Solubility: this compound may not be fully dissolved in the staining buffer. - Cell Health: Unhealthy or dying cells may exhibit altered membrane permeability and stain differently. | - Ensure cells are seeded at an appropriate density to form a monolayer. - Prepare a fresh stock solution of this compound and ensure it is completely dissolved before adding it to the cells. A small amount of DMSO may be required for initial solubilization. - Monitor cell health and morphology throughout the experiment. |
Experimental Protocols
Note: The following are generalized protocols and must be optimized for your specific application.
General Staining Protocol for Adherent Cells
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS) to the desired final concentrations for your optimization experiment.
-
Staining: Remove the culture medium from the cells and wash once with a pre-warmed buffer. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for a predetermined period, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed buffer to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope with the appropriate filter set.
Visualizations
As the specific cellular targets and signaling pathways associated with this compound are not well-defined, a generalized experimental workflow is provided below.
Caption: A logical workflow for optimizing this compound staining concentration and incubation time.
References
Technical Support Center: Flazo Orange & Background Fluorescence Reduction
Welcome to the technical support center for fluorescence applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges with background fluorescence, with a special focus on signals in the orange spectral range, often encountered with dyes like a hypothetical "Flazo Orange." Our goal is to provide researchers, scientists, and drug development professionals with the tools to achieve high-quality, specific fluorescent signals.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and what causes it?
A1: Background fluorescence is any unwanted fluorescent signal that is not generated by the specific binding of your fluorescent probe to its target. This can obscure your true signal, leading to false positives and difficulty in data interpretation.[1] Common causes include:
-
Autofluorescence: Endogenous fluorescence from biological materials themselves. Common sources include collagen, elastin, red blood cells, and lipofuscin, which is an aggregate of oxidized proteins and lipids that accumulates in aging cells.[1][2][3]
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[1][4]
-
Non-specific Antibody Binding: The primary or secondary antibody may bind to unintended targets in the sample.[2][5]
-
Reagent and Material Fluorescence: Some reagents, buffers, or even the mounting medium can have inherent fluorescence.
Q2: I am observing high background fluorescence when using an orange-spectrum dye. How can I determine the source?
A2: To identify the source of high background, it is crucial to run proper controls. The easiest way to start is by examining an unstained sample under the microscope.[3][6] This will reveal the level of endogenous autofluorescence. Additionally, you can run samples stained only with the secondary antibody to check for non-specific binding of the secondary antibody.[2]
Q3: What are the general strategies to reduce background fluorescence?
A3: There are several approaches to minimize background fluorescence, which can be broadly categorized as:
-
Optimizing Staining Protocol: This includes titrating antibody concentrations, using appropriate blocking solutions, and ensuring thorough washing steps.[2][5][7]
-
Quenching Autofluorescence: Employing chemical quenchers that reduce the fluorescence of endogenous molecules.
-
Proper Fluorophore Selection: Choosing fluorophores that are spectrally distinct from the autofluorescence of your sample.[3]
-
Image Acquisition and Analysis: Using appropriate microscope settings and image processing techniques to subtract background.
Troubleshooting Guides
Issue 1: High Autofluorescence in the Orange Channel
Some tissues, particularly those with a high content of lipofuscin or red blood cells, can exhibit strong autofluorescence in the green to red range, which can interfere with orange-emitting dyes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high autofluorescence.
Solutions:
-
Sudan Black B Treatment: A common method to quench lipofuscin autofluorescence.[8][9] However, it can sometimes introduce its own background in the far-red spectrum.[8]
-
Commercial Quenching Reagents: Products like TrueBlack™ Lipofuscin Autofluorescence Quencher and Vector® TrueVIEW® Autofluorescence Quenching Kit are designed to reduce autofluorescence from various sources with minimal impact on the specific signal.[1][8][10] TrueBlack™ is particularly effective against lipofuscin, while TrueVIEW® targets autofluorescence from aldehyde fixation and other tissue components like collagen and red blood cells.[8][11]
-
Photobleaching: Before staining, intentionally exposing the sample to high-intensity light can reduce autofluorescence.[12]
Issue 2: Non-Specific Staining
This occurs when antibodies bind to unintended targets, resulting in a diffuse background signal.
Troubleshooting Steps:
-
Optimize Antibody Concentration: High antibody concentrations can lead to non-specific binding. Perform a titration to find the optimal dilution for both primary and secondary antibodies.[2][5]
-
Improve Blocking: Insufficient blocking can leave sites open for non-specific antibody attachment. Increase the blocking time or try a different blocking agent. Normal serum from the species in which the secondary antibody was raised is often a good choice.[6][7]
-
Thorough Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind. Increase the number and duration of washes.[2][7]
-
Use Pre-adsorbed Secondary Antibodies: If you are working with tissues that may have endogenous immunoglobulins, use secondary antibodies that have been pre-adsorbed against the species of your sample to reduce cross-reactivity.
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol is for quenching autofluorescence, particularly from lipofuscin, in tissue sections.
Materials:
-
0.1% Sudan Black B in 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Stained tissue sections on slides
Procedure:
-
Following your standard immunofluorescence staining protocol, perform the final washes after secondary antibody incubation.
-
Immerse the slides in a 0.1% solution of Sudan Black B in 70% ethanol for 5-20 minutes at room temperature.[13] The optimal incubation time may need to be determined empirically.[14]
-
Wash the slides thoroughly three times for 5 minutes each in PBS to remove excess Sudan Black B.[13]
-
Coverslip the slides with an appropriate mounting medium.
Protocol 2: Using a Commercial Quenching Reagent (General Protocol)
This provides a general workflow for using commercial autofluorescence quenching kits like TrueBlack™.
Materials:
-
Commercial quenching reagent (e.g., TrueBlack™ Lipofuscin Autofluorescence Quencher)
-
70% Ethanol (for some kits)
-
PBS
-
Fixed and permeabilized tissue sections
Procedure:
-
After fixation and permeabilization of your tissue sections, wash with PBS.
-
Prepare the 1X quenching solution according to the manufacturer's instructions. For example, for TrueBlack™, dilute the 20X stock in 70% ethanol.[8]
-
Apply the 1X quenching solution to completely cover the tissue section and incubate for 30 seconds to a few minutes at room temperature.[8]
-
Rinse the slides three times with PBS.[8]
-
Proceed with your standard immunofluorescence staining protocol, starting with the blocking step.[8]
Data Presentation
Table 1: Comparison of Autofluorescence Quenching Methods
| Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin[8][9] | Inexpensive and effective for lipofuscin.[9] | Can introduce background in the red and far-red channels.[8] |
| TrueBlack™ | Primarily Lipofuscin, also collagen, elastin, red blood cells.[8][15] | Highly effective for lipofuscin with minimal background introduction.[8] | Higher cost compared to Sudan Black B. |
| TrueVIEW® | Aldehyde fixation, collagen, elastin, red blood cells.[1][11] | Effective against a broad range of autofluorescence sources.[1] | Not effective against lipofuscin-derived autofluorescence.[11] |
| Sodium Borohydride | Aldehyde fixation.[3][4] | Reduces fixation-induced autofluorescence. | Can have variable success and may affect tissue integrity.[1] |
| Photobleaching | General endogenous fluorophores.[12] | No chemical treatment required. | Can be time-consuming and may affect the integrity of some antigens. |
Signaling Pathways and Workflows
General Immunofluorescence Workflow:
Caption: A typical immunofluorescence experimental workflow.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. High background in immunohistochemistry | Abcam [abcam.com]
- 8. zellbio.eu [zellbio.eu]
- 9. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. microscopyfocus.com [microscopyfocus.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. TrueBlack® Lipofuscin Autofluorescence Quencher | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Weak Flazo Orange Signal
Welcome to the technical support center for Flazo Orange and other "turn-on" fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to weak fluorescence signals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a multifunctional dye.[1][2] While specific application details can vary, its fluorescence is based on a "turn-on" mechanism characteristic of dyes like Thiazole Orange and its derivatives.[3][4] This means that this compound exhibits low background fluorescence in its free state in solution. Upon binding to a specific target or when its intramolecular rotation is restricted, the dye undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in a bright fluorescent signal.[3][4]
Q2: What are the common causes of a weak or absent this compound signal?
A weak signal can stem from a variety of factors, including:
-
Incorrect probe concentration: Both excessively low and high concentrations can be problematic. High concentrations can lead to aggregation-caused quenching (ACQ).
-
Suboptimal experimental conditions: This includes incorrect pH, solvent polarity, or temperature.
-
Inappropriate instrument settings: Using the wrong excitation and emission wavelengths is a common cause of a weak signal.
-
Probe degradation: Improper storage or handling can lead to the degradation of the fluorescent probe.
-
Low target abundance: If the target molecule that this compound binds to is in low concentration, the resulting signal will be weak.
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to permanently lose its ability to fluoresce.
Q3: How can I confirm that my this compound probe is functional?
To verify the chemical integrity and functionality of your this compound probe, you can perform a simple control experiment. Prepare a solution of the probe in an environment where its rotation is restricted, which should induce fluorescence. For example, you can test its fluorescence in a high-viscosity solvent like glycerol or in the presence of a known binding partner (if applicable). A strong fluorescent signal under these conditions would suggest the probe is functional.
Troubleshooting Guide: Weak this compound Signal
This guide provides a step-by-step approach to diagnosing and resolving issues with a weak this compound signal.
Step 1: Verify Experimental Parameters
It is crucial to ensure that the experimental setup is optimized for this compound.
| Parameter | Recommendation | Troubleshooting Steps |
| Concentration | Typically in the low micromolar (µM) range. | Prepare a dilution series to determine the optimal concentration. High concentrations can cause aggregation and signal quenching. |
| Excitation/Emission Wavelengths | Determine the optimal wavelengths by recording the full absorption and emission spectra. | Ensure your instrument's filter sets match the determined optimal wavelengths for this compound. |
| pH of Buffer | The optimal pH can significantly impact fluorescence. | Test a range of pH values for your buffer to find the one that yields the highest signal. |
| Solvent | The polarity of the solvent can affect the quantum yield. | If your experimental conditions allow, test different solvents to see if the signal improves. |
Step 2: Check Instrument Settings and Signal Detection
Incorrect instrument settings are a frequent source of weak signals.
| Setting | Recommendation | Troubleshooting Steps |
| Detector Gain/Exposure Time | Adjust to a level that provides a usable signal without saturating the detector. | Gradually increase the gain or exposure time. Be mindful that this can also increase background noise. |
| Slit Widths (Fluorometer) | Use appropriate slit widths to balance signal intensity and spectral resolution. | Wider slits can increase the signal but may reduce spectral accuracy. |
| Objective Lens (Microscopy) | Use a high numerical aperture (NA) objective for better light collection. | Ensure the objective is clean and appropriate for your sample. |
Step 3: Address Potential Signal Loss
Factors like photobleaching and quenching can diminish the fluorescent signal.
| Issue | Recommendation | Troubleshooting Steps |
| Photobleaching | Minimize exposure to excitation light. | Use neutral density filters to reduce light intensity. Keep exposure times as short as possible. Use an anti-fade mounting medium for fixed samples.[5] |
| Quenching | Identify and remove potential quenchers. | Dissolved oxygen can quench fluorescence; de-gassing the solution may help. Certain metal ions can also act as quenchers.[6] |
Experimental Protocols
Protocol 1: General Procedure for Live Cell Imaging with this compound
This protocol provides a general workflow for staining live cells.
-
Cell Preparation: Plate cells on coverslips or in an imaging dish and allow them to adhere overnight in appropriate growth medium.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Immediately before use, dilute the stock solution to the desired working concentration in pre-warmed imaging medium.
-
Cell Staining: Remove the growth medium from the cells and replace it with the this compound-containing imaging medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.
-
Washing (Optional): For "turn-on" probes, a wash step may not be necessary if the background fluorescence is low. If background is high, gently wash the cells once or twice with pre-warmed imaging medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for this compound's excitation and emission wavelengths.
Protocol 2: In Vitro Fluorescence Measurement
This protocol is for measuring the fluorescence of this compound in a cuvette-based fluorometer.
-
Sample Preparation: Prepare a solution of the this compound probe in the desired buffer. Add the target molecule or create conditions (e.g., high viscosity) that are expected to enhance fluorescence. Include a control sample with only the probe in the buffer.
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer to the optimal values for this compound. Adjust the slit widths and detector gain as needed.
-
Measurement: Place the cuvette in the fluorometer and record the fluorescence emission spectrum.
-
Data Analysis: Subtract the background fluorescence of the control sample from the sample containing the target. The "turn-on" effect can be quantified as the fold-increase in fluorescence intensity.
Visualizations
Signaling Pathway of a "Turn-On" Probe
References
Technical Support Center: Preventing Fluorophore Photobleaching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of fluorescent dyes like Flazo Orange during their experiments.
Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, which results in the loss of its ability to fluoresce.[1] This phenomenon is a significant challenge in fluorescence microscopy as it can lead to a diminished signal-to-noise ratio and complicate the quantitative analysis of images.[1] The primary cause of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye molecule.[2] Factors that exacerbate photobleaching include high-intensity excitation light, prolonged exposure to light, and the presence of oxygen.[2]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching, or fading, is the photochemical alteration of a dye or fluorophore molecule that renders it permanently unable to fluoresce. This process is caused by the interaction of the excited fluorophore with surrounding molecules, often leading to the cleavage of covalent bonds.[3]
Q2: What are the main causes of photobleaching?
A2: The primary causes of photobleaching are prolonged exposure to high-intensity excitation light and the presence of molecular oxygen.[2] The absorbed light can push the fluorophore into a long-lived excited triplet state, where it is more likely to react with oxygen and become permanently damaged.[4]
Q3: How can I determine if signal loss is due to photobleaching?
A3: A key indicator of photobleaching is a gradual decrease in fluorescence intensity over time with continuous exposure to excitation light.[5] To confirm this, you can create a photobleaching curve by imaging a sample continuously and plotting the fluorescence intensity over time. A decaying curve is characteristic of photobleaching.[5]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching.[6] They work by scavenging for free radicals and reactive oxygen species that are generated during fluorescence excitation, thereby protecting the fluorophore from chemical damage.[7]
Q5: Can I prepare my own antifade solution?
A5: Yes, it is possible to prepare your own antifade solutions. Common components include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO) dissolved in a glycerol-based mounting medium. However, the effectiveness and potential for quenching certain dyes can vary, so commercial preparations are often more reliable.[8]
Q6: How do I select the appropriate antifade reagent?
A6: The choice of antifade reagent can depend on the specific fluorophore being used, as some antifade agents can quench the fluorescence of certain dyes.[8] It is advisable to test a few different antifade reagents to determine which one provides the best protection for your specific dye and experimental conditions. Commercial antifade reagents like ProLong™ Live Antifade Reagent have been validated for a wide range of organic dyes and fluorescent proteins.
Q7: Beyond antifade reagents, what other strategies can I employ to minimize photobleaching?
A7: Several strategies can help minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[1]
-
Minimize Exposure Time: Keep the camera exposure time as short as possible and use a shutter to block the excitation light when not acquiring images.[1][6]
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light.[5]
-
Choose More Photostable Dyes: If photobleaching is a persistent issue, consider using a more photostable alternative to your current dye.[5]
Q8: Are there more photostable alternatives to my current dye?
A8: Yes, many modern fluorescent dyes have been engineered for enhanced photostability. When selecting an alternative, consider dyes with similar excitation and emission spectra to your current dye to ensure compatibility with your microscope's filter sets. It is always recommended to check the photostability of a potential substitute dye.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid signal loss during single-time point imaging. | High excitation light intensity. | Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal.[1] |
| Prolonged exposure time while focusing. | Use a transmitted light channel (e.g., DIC or phase contrast) to locate the area of interest before switching to fluorescence for image acquisition.[5] | |
| Ineffective or absent antifade reagent. | Ensure your mounting medium contains an effective antifade reagent. Consider testing different antifade reagents for compatibility with your dye.[8] | |
| Signal diminishes over a time-lapse experiment. | High rate of image acquisition. | Decrease the frequency of image capture in time-lapse experiments to the minimum required to observe the biological process of interest.[1] |
| Cumulative light exposure. | In addition to reducing intensity and exposure time per image, consider using imaging software features like "bleach correction" for quantitative analysis. | |
| High background fluorescence. | Autofluorescence from the sample. | Include an unstained control to assess the level of autofluorescence. Consider using spectral unmixing if your imaging system supports it.[8] |
| Non-specific staining. | Optimize your staining protocol to reduce background signal. This may include adjusting antibody concentrations or improving wash steps.[8] | |
| Inconsistent fluorescence intensity between samples. | Different levels of photobleaching between samples. | Standardize the imaging protocol for all samples to ensure consistent light exposure. This includes using the same settings for laser power, exposure time, and image acquisition rate.[1] |
| Variation in illumination across the field of view. | Use a flat-field correction to normalize the illumination intensity across the image.[1] |
Experimental Protocols
Protocol 1: Screening for Optimal Antifade Reagent Compatibility
Objective: To determine the most effective antifade reagent for preventing photobleaching of a specific fluorescent dye.
Materials:
-
Your fluorescently labeled samples (e.g., cells on coverslips)
-
A selection of commercial or homemade antifade reagents
-
Fluorescence microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Prepare multiple identical samples stained with your fluorescent dye.
-
Mount each sample with a different antifade reagent. Include a control sample mounted in a buffer without any antifade agent (e.g., PBS).
-
Set the imaging parameters (e.g., objective, laser power, exposure time) on your fluorescence microscope. These settings should remain constant for all samples.
-
For each sample, select a field of view and acquire an initial image (Time 0).
-
Continuously expose the same field of view to the excitation light and acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.
-
For each antifade reagent, plot the normalized fluorescence intensity (Intensity at time t / Intensity at Time 0) against time.
-
Compare the photobleaching curves to identify the antifade reagent that results in the slowest decay of fluorescence.
Protocol 2: Quantitative Measurement of Photobleaching
Objective: To quantify the photostability of a fluorescent dye under specific imaging conditions.
Materials:
-
Your fluorescently labeled sample mounted with the chosen antifade reagent
-
Fluorescence microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Prepare your sample as you would for your experiment.
-
Set up your microscope with the exact imaging parameters you intend to use for your experiment (laser power, exposure time, etc.).[1]
-
Acquire a time-lapse series of the same field of view with continuous illumination.[1]
-
Measure the fluorescence intensity in a defined ROI for each frame.[1]
-
Plot the normalized intensity (I/I_initial) versus time.[1]
-
Determine the half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This value provides a quantitative measure of photostability under those specific conditions.[1]
Quantitative Data Presentation
The following tables are examples of how to present quantitative data on photobleaching.
Table 1: Comparison of the Photostability of a Fluorescent Dye with Different Antifade Reagents
| Antifade Reagent | Fluorescence Half-Life (t½) in seconds |
| None (PBS) | 35 |
| Antifade Reagent A | 120 |
| Antifade Reagent B | 250 |
| Antifade Reagent C | 180 |
Table 2: Effect of Excitation Light Intensity on the Photobleaching Half-Life of a Fluorescent Dye
| Excitation Light Intensity (% of Maximum) | Fluorescence Half-Life (t½) in seconds |
| 10% | 300 |
| 25% | 150 |
| 50% | 65 |
| 100% | 20 |
Visualizations
Caption: A flowchart for troubleshooting photobleaching issues.
Caption: A decision tree for selecting imaging conditions to minimize photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 6. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Flazo Orange signal-to-noise ratio improvement
Welcome to the technical support center for Flazo Orange, a novel fluorescent probe for real-time monitoring of Kinase Z activity in living cells. This guide provides troubleshooting protocols and answers to frequently asked questions to help you optimize your experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound?
This compound is a cell-permeable, selective substrate for Kinase Z. In its native state, the probe is non-fluorescent due to an intramolecular quenching mechanism.[1][2] Upon phosphorylation by active Kinase Z, this compound undergoes a conformational change that disrupts quenching, resulting in a bright orange fluorescence. This "turn-on" mechanism is designed to minimize background signal and provide a direct readout of kinase activity.[3][4]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation wavelength is 552 nm, and the emission peak is at 578 nm. Please refer to the spectroscopic data table below for more details. It is crucial to use the correct filter sets to maximize signal collection and minimize bleed-through from other fluorophores.[5]
Q3: Why am I observing a weak fluorescent signal after stimulating my cells?
A weak signal can be caused by several factors, including low Kinase Z activity, insufficient probe loading, or photobleaching.[6] First, confirm that your stimulation protocol is effective using a positive control.[7] Next, consider optimizing the this compound loading concentration and incubation time for your specific cell type. Finally, minimize light exposure during imaging to prevent photobleaching.
Q4: My cells show high background fluorescence even before stimulation. What can I do?
High background fluorescence can obscure the specific signal from activated this compound.[5] Potential causes include using an incorrect filter set, autofluorescence from cells or media, or non-specific probe activation. Ensure you are using black, opaque microplates to reduce background from the plate itself.[5] Consider washing the cells with fresh, phenol red-free media after loading and before imaging to remove any extracellular probe.
Signaling Pathway and Experimental Workflow
To achieve optimal results, it is important to understand both the probe's mechanism and the key experimental steps.
Caption: Mechanism of this compound activation by Kinase Z.
Caption: Recommended experimental workflow for this compound.
Quantitative Data Summary
For reproducible results, key performance indicators and recommended starting concentrations are provided below.
Table 1: Spectroscopic and Performance Characteristics
| Parameter | Value |
| Excitation Maximum | 552 nm |
| Emission Maximum | 578 nm |
| Extinction Coefficient | 85,000 M⁻¹cm⁻¹ |
| Quantum Yield (phosphorylated) | ~0.65[8][9] |
| Recommended Laser Line | 561 nm |
| Recommended Emission Filter | 580/20 nm Bandpass |
Table 2: Recommended Loading Conditions for Common Cell Lines
| Cell Line | Loading Concentration (µM) | Incubation Time (minutes) | Incubation Temperature (°C) |
| HeLa | 2.5 - 5 | 30 - 45 | 37 |
| HEK293 | 1 - 2.5 | 20 - 30 | 37 |
| A431 | 5 - 7.5 | 45 - 60 | 37 |
| Primary Neurons | 1 - 2 | 30 | 37 |
Note: These are starting recommendations. Optimal conditions should be determined experimentally for your specific system.[10][11]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to low signal-to-noise ratio.
Caption: Troubleshooting logic for low signal-to-noise issues.
Detailed Experimental Protocol
This protocol provides a starting point for imaging Kinase Z activity in cultured mammalian cells.
1. Cell Preparation: a. Plate cells on a glass-bottom imaging dish or 96-well black, clear-bottom plate. b. Culture cells to 70-80% confluency.
2. This compound Loading: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Dilute the stock solution in a serum-free, phenol red-free imaging buffer (e.g., HBSS) to the desired final concentration (refer to Table 2). c. Remove the culture medium from the cells and add the this compound loading solution. d. Incubate at 37°C for the recommended time (refer to Table 2).
3. Wash and Equilibration: a. Aspirate the loading solution. b. Wash the cells twice with fresh, pre-warmed imaging buffer to remove any extracellular probe.[6] c. Add fresh imaging buffer to the cells and allow them to equilibrate for 10 minutes at the imaging temperature.
4. Imaging and Data Acquisition: a. Place the imaging dish on the microscope stage. b. Set the excitation to ~552 nm (or use a 561 nm laser) and the emission filter to ~580 nm.[5] c. Adjust the laser power and exposure time to achieve a good baseline signal without excessive photobleaching. A good signal should be clearly visible above the background noise.[12] d. Acquire a baseline image or a short time-lapse (e.g., 2-5 minutes) to ensure a stable signal before stimulation. e. Add your stimulus of choice to activate Kinase Z. f. Immediately begin time-lapse imaging to capture the fluorescence increase. The imaging frequency will depend on the kinetics of your biological system.
5. Data Analysis: a. Define a region of interest (ROI) over the cells. b. Measure the mean fluorescence intensity within the ROI for each time point. c. Define a background ROI in an area with no cells and subtract this value from your cellular ROI intensity. d. Calculate the signal-to-noise ratio (S/N) as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence intensity before stimulation.[13]
References
- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Shining Light on Protein Kinase Biomarkers with Fluorescent Peptide Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. Quantum-yield-optimized fluorophores for site-specific labeling and super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Signal-to-Noise Considerations [evidentscientific.com]
- 13. reddit.com [reddit.com]
Flazo Orange staining variability issues
Welcome to the technical support center for Flazo Orange. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to this compound staining variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent dye designed for the visualization of cytoplasmic components in fixed and permeabilized cells. Its chemical name is 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol[1]. It is a versatile dye that aids in observing and analyzing cellular structures[1].
Q2: What is the staining mechanism of this compound?
This compound is a hydrophobic dye that preferentially partitions into and accumulates in lipid-rich cytoplasmic structures, such as the endoplasmic reticulum and Golgi apparatus. Its fluorescence is significantly enhanced upon binding to these intracellular membranes.
Q3: What are the spectral properties of this compound?
This compound is optimally excited by the violet laser line.
-
Excitation Maximum: 400 nm
-
Emission Maximum: 551 nm
Q4: Can this compound be used in live-cell imaging?
Currently, this compound is recommended for use in fixed and permeabilized cells. Its compatibility with live-cell imaging is under investigation, but it may exhibit cytotoxicity with prolonged exposure.
Q5: How should this compound be stored?
This compound is light-sensitive and should be stored at 2-8°C, protected from light[2]. Avoid freezing the solution[2].
Troubleshooting Guide
Staining variability can arise from several factors in your experimental workflow. This guide addresses the most common issues in a question-and-answer format.
Q6: Why is my this compound signal weak or absent?
Weak or no staining is a common issue that can be attributed to several factors.
Table 1: Troubleshooting Weak or No this compound Signal
| Potential Cause | Recommended Solution | Quantitative Parameter to Adjust |
| Inadequate Fixation | Ensure proper fixation to preserve cellular morphology. Over-fixation can mask the target, while under-fixation can lead to poor structural integrity. | Fixation Time: 15-20 minutes with 4% paraformaldehyde is a good starting point[3]. |
| Insufficient Permeabilization | The cell membrane must be adequately permeabilized for the dye to enter the cytoplasm. | Permeabilization Time: 10-15 minutes with 0.1% Triton X-100 in PBS. |
| Suboptimal Dye Concentration | The concentration of this compound may be too low for optimal signal. | Dye Concentration: Titrate the dye concentration. Start with a 1:1000 dilution and test a range from 1:500 to 1:2000. |
| Incorrect Buffer pH | The fluorescence of some dyes is pH-sensitive. | Buffer pH: Ensure the pH of your staining and wash buffers is within the recommended range of 7.2-7.4. |
| Photobleaching | Excessive exposure to light during imaging or sample handling can diminish the fluorescent signal. | Exposure Time: Minimize light exposure. Use an anti-fade mounting medium to protect your sample[4]. |
Q7: What causes high background fluorescence with this compound?
High background can obscure your specific signal, making data interpretation difficult.
Table 2: Troubleshooting High Background Fluorescence
| Potential Cause | Recommended Solution | Quantitative Parameter to Adjust |
| Excessive Dye Concentration | Using too much dye can lead to non-specific binding and high background. | Dye Concentration: Perform a titration to find the optimal concentration that maximizes signal-to-noise[4]. |
| Inadequate Washing | Insufficient washing will leave unbound dye in the sample, contributing to background noise. | Number of Washes: Increase the number of wash steps after staining. We recommend 3-5 washes with PBS for 5 minutes each. |
| Autofluorescence | Some cell types or tissues exhibit natural fluorescence. | Control Sample: Image an unstained sample to assess the level of autofluorescence. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with fluorescent particles. | Reagent Purity: Use fresh, high-quality reagents and filter your buffers if necessary. |
Q8: Why is my this compound staining uneven or patchy?
Uneven staining can result from issues in sample preparation and handling.
Table 3: Troubleshooting Uneven or Patchy Staining
| Potential Cause | Recommended Solution | Quantitative Parameter to Adjust |
| Cell Clumping | Aggregates of cells will not be uniformly stained. | Cell Density: Ensure a single-cell suspension before seeding. Do not let cells become over-confluent. |
| Incomplete Permeabilization | Non-uniform permeabilization will lead to patchy dye uptake. | Permeabilization Time/Agitation: Ensure complete coverage of cells with the permeabilization buffer and use gentle agitation[5]. |
| Uneven Reagent Application | Adding reagents too quickly or in a localized area can cause uneven staining. | Application Technique: Add all solutions gently and evenly across the sample. |
| Drying of the Sample | Allowing the sample to dry out at any stage can cause artifacts and uneven staining. | Sample Handling: Keep the sample hydrated in buffer at all times during the staining protocol. |
Experimental Protocols
Standard this compound Staining Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a 24-well plate to 70-80% confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature[3].
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature[5].
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution 1:1000 in PBS. Incubate the cells with the diluted this compound solution for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for the violet laser (Ex: 400 nm, Em: 551 nm).
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting this compound staining.
Caption: Standard experimental workflow for this compound staining.
Caption: Troubleshooting decision tree for this compound staining variability.
References
- 1. This compound | 3566-94-7 [amp.chemicalbook.com]
- 2. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Acridine Orange Staining and Cell Viability
Welcome to the technical support center for Acridine Orange (AO) staining. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is Acridine Orange and how does it work for cell viability assessment?
Acridine Orange (AO) is a cell-permeable fluorescent dye that selectively binds to nucleic acids.[1][2] When used for cell viability analysis, typically in conjunction with a non-permeable dye like Propidium Iodide (PI), it allows for the differentiation between live and dead cells.[1][3] Live cells, with intact membranes, will be stained by AO and fluoresce green.[1][3] Dead or membrane-compromised cells will be stained by PI, which intercalates with DNA, and fluoresce red.[1]
Q2: Can I use Acridine Orange alone to assess cell viability?
While AO can enter both live and dead cells, its fluorescence emission can differ based on its interaction with DNA and RNA.[2] When bound to double-stranded DNA (more common in healthy cells), it fluoresces green.[2] In acidic compartments like lysosomes, or when bound to single-stranded RNA, it can fluoresce reddish-orange.[2] However, for a more definitive and widely accepted measure of viability based on membrane integrity, it is highly recommended to use AO in combination with a viability dye like Propidium Iodide (PI).[1][3]
Q3: Is Acridine Orange toxic to cells?
Yes, Acridine Orange can be phototoxic, meaning it can become toxic to cells upon exposure to light.[4] This can lead to cell damage and death, potentially confounding experimental results.[4] It is crucial to minimize light exposure during and after staining and to use the lowest effective concentration of the dye.
Q4: How long should I incubate my cells with Acridine Orange?
The optimal incubation time can vary depending on the cell type and experimental conditions. Generally, a short incubation period of 15 to 20 minutes at room temperature in the dark is sufficient.[5] Prolonged incubation can lead to cytotoxicity and inaccurate results.[1]
Q5: What are the optimal excitation and emission wavelengths for Acridine Orange?
When bound to DNA, Acridine Orange has an excitation maximum of approximately 502 nm and an emission maximum of 525 nm (green).[2][6] When bound to RNA or in acidic organelles, the excitation maximum is around 460 nm, and the emission is around 650 nm (red).[2] When used with Propidium Iodide for viability, you will typically excite for green fluorescence to identify all cells and for red fluorescence to identify dead cells.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence | - Dye concentration is too high.- Incomplete washing after staining.- Presence of serum in the staining buffer can sometimes increase background. | - Perform a titration to determine the optimal, lowest effective dye concentration.- Ensure thorough but gentle washing of cells after staining.- Consider using a serum-free staining buffer. |
| Weak or no green fluorescence in live cells | - Low dye concentration.- Insufficient incubation time.- Photobleaching due to excessive light exposure.- Incorrect filter sets on the microscope. | - Increase the dye concentration or incubation time slightly.- Protect stained cells from light at all times.- Use appropriate filter sets for green fluorescence (e.g., FITC). |
| All cells appear red (dead) | - Cell population is indeed dead or dying.- Staining procedure itself is causing cell death (e.g., harsh centrifugation, prolonged incubation).- Incorrect dye preparation. | - Use a positive control of known live cells.- Handle cells gently throughout the protocol.- Prepare fresh dye solutions and verify their concentration. |
| Inconsistent staining between samples | - Variation in cell numbers.- Inconsistent incubation times or temperatures.- Pipetting errors. | - Ensure a consistent number of cells are used for each sample.- Standardize all incubation steps precisely.- Calibrate pipettes and use consistent pipetting techniques. |
| Live cells also show red fluorescence | - Phototoxicity is inducing cell death during observation.- Autofluorescence of the cells in the red channel. | - Minimize light exposure during imaging by using lower laser power and shorter exposure times.- Image an unstained control sample to assess the level of autofluorescence. |
Experimental Protocols
Protocol 1: Acridine Orange/Propidium Iodide (AO/PI) Staining for Cell Viability by Fluorescence Microscopy
Materials:
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a working solution of AO/PI by diluting the stock solutions in PBS. A common final concentration is 1-5 µg/mL for both AO and PI.
-
Harvest cells and wash them once with PBS.
-
Resuspend the cell pellet in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Add the AO/PI working solution to the cell suspension and mix gently.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Place a small volume (e.g., 10-20 µL) of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Immediately visualize the cells under a fluorescence microscope.
-
Use a blue excitation filter to observe green fluorescence from live cells.
-
Use a green excitation filter to observe red fluorescence from dead cells.
-
-
Count the number of green (live) and red (dead) cells to determine the percentage of viable cells.
Protocol 2: Quantitative Analysis of Cell Viability using a Plate Reader
Materials:
-
Cells cultured in a 96-well plate
-
Phenol red-free culture medium
-
Acridine Orange (AO) solution
-
Propidium Iodide (PI) solution
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture them to the desired confluency.
-
Prepare a staining solution containing AO and PI in phenol red-free medium.
-
Carefully remove the culture medium from the wells.
-
Add the AO/PI staining solution to each well and incubate for 15 minutes at 37°C, protected from light.
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Measure the fluorescence intensity using a microplate reader.
-
Read green fluorescence (Excitation/Emission ~500/525 nm) for total cells.
-
Read red fluorescence (Excitation/Emission ~535/617 nm) for dead cells.[1]
-
-
Calculate the percentage of cell viability based on the fluorescence readings. A common approach is to express the ratio of live cell fluorescence to total cell fluorescence.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Acridine Orange on HaCaT (human immortalized keratinocytes) cells after irradiation with a 490 nm LED, as reported in a study on its photodynamic activity.[4]
| Acridine Orange Concentration (nM) | Incubation Time (min) | Cell Survival (%) |
| 200 | 10 | ~80 |
| 300 | 10 | ~75 |
| 400 | 10 | ~60 |
| 200 | 60 | ~60 |
| 300 | 60 | ~30 |
| 400 | 60 | ~17 |
Data adapted from a study on the photodynamic activity of Acridine Orange.[4] It is important to note that cytotoxicity can vary significantly between different cell lines and experimental conditions.
Visualizations
References
Technical Support Center: Improving Orange Fluorescent Dye Staining Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of their orange fluorescent staining experiments. The following information is designed to address common issues and provide practical solutions for achieving high-quality, specific staining results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background staining?
High background staining can be caused by several factors:
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Excessive antibody concentration: Using too much primary or secondary antibody can lead to non-specific binding.[1][2][3]
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Insufficient blocking: Inadequate blocking of non-specific sites can result in antibodies binding to unintended targets.[1][3]
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Endogenous fluorescence (autofluorescence): Some cells and tissues naturally fluoresce, which can be mistaken for a positive signal.[1][2][3]
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Hydrophobic interactions: Some fluorescent dyes can bind non-specifically to cellular components through hydrophobic interactions.
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Inadequate washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[3]
Q2: How can I reduce non-specific binding of my orange fluorescent dye?
To reduce non-specific binding, consider the following strategies:
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Optimize antibody concentrations: Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies.[2][3]
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Use a high-quality blocking buffer: Common blocking agents include bovine serum albumin (BSA), normal serum from the host species of the secondary antibody, and commercial blocking solutions.[1][2]
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Include a detergent: Adding a small amount of a non-ionic detergent like Tween-20 to your wash buffers can help reduce non-specific interactions.
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Increase the number and duration of wash steps: Thorough washing is crucial for removing unbound antibodies.[3]
Q3: My fluorescent signal is very weak. What are the possible reasons and solutions?
A weak or absent fluorescent signal can be due to several issues:
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Suboptimal primary antibody concentration: The concentration of the primary antibody may be too low.
-
Inactive primary or secondary antibody: Improper storage or handling can lead to antibody degradation.[3]
-
Photobleaching: Excessive exposure to the excitation light source can cause the fluorophore to lose its fluorescence.
-
Incorrect filter sets: Ensure that the excitation and emission filters on your microscope are appropriate for your specific orange fluorescent dye.[4]
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Low target protein expression: The protein of interest may not be highly expressed in your sample.[2]
Q4: How can I improve the signal-to-noise ratio in my staining?
Improving the signal-to-noise ratio (SNR) is key to obtaining clear, specific staining. Here are some tips:
-
Optimize fixation and permeabilization: The choice of fixative and permeabilization agent can significantly impact antigen accessibility and background.
-
Use an antifade mounting medium: This will help to reduce photobleaching during imaging.
-
Adjust imaging parameters: Optimize the exposure time and gain settings on your microscope to maximize signal detection while minimizing background noise.[5]
-
Consider signal amplification techniques: If the target protein expression is low, methods like using a biotin-avidin system can amplify the signal.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during orange fluorescent staining.
| Problem | Possible Cause | Recommended Solution |
| High Background | Antibody concentration too high | Titrate primary and secondary antibodies to find the optimal concentration.[2][3] |
| Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., normal serum, commercial blocker).[1][3] | |
| Autofluorescence | View an unstained sample to assess autofluorescence. If present, consider using a different fluorophore with a longer wavelength or use an autofluorescence quenching kit.[2][3] | |
| Insufficient washing | Increase the number and duration of wash steps. Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer.[3] | |
| Weak or No Signal | Low primary antibody concentration | Increase the concentration of the primary antibody. |
| Incompatible primary/secondary antibodies | Ensure the secondary antibody is specific for the host species of the primary antibody. | |
| Photobleaching | Minimize exposure to excitation light. Use an antifade mounting medium. | |
| Incorrect filter settings | Verify that the microscope's excitation and emission filters match the spectral properties of your orange dye.[4] | |
| Non-specific Staining | Cross-reactivity of the primary or secondary antibody | Run a control with the secondary antibody only to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[1] |
| Presence of endogenous enzymes (if using enzymatic detection) | Use appropriate blocking steps for endogenous peroxidases or phosphatases.[1] |
Experimental Protocols
General Protocol for Immunofluorescent Staining
This protocol provides a general workflow for staining cells with an orange fluorescent dye. Optimization of incubation times, concentrations, and buffers may be required for your specific application.
-
Cell Preparation:
-
For adherent cells, grow cells on sterile glass coverslips in a petri dish.
-
For suspension cells, cytospin cells onto slides.
-
-
Fixation:
-
Carefully remove the culture medium.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Tween-20 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the orange fluorescent dye-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for your orange fluorescent dye and any counterstains.
-
Visualizations
Caption: General experimental workflow for immunofluorescent staining.
Caption: Decision tree for troubleshooting common staining issues.
References
Flazo Orange protocol modifications for different cell types
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the Flazo Orange protocol, a fluorescent assay designed to measure intracellular calcium mobilization.
Troubleshooting Guides
This section addresses common issues encountered during the this compound assay.
| Problem | Possible Cause | Solution |
| 1. Weak or No Signal | A. Inadequate Dye Loading | • Optimize this compound concentration. Start with the recommended concentration and perform a titration to find the optimal concentration for your specific cell type. • Extend incubation time to allow for sufficient dye uptake. • Ensure the incubation temperature is optimal for your cells (typically 37°C). |
| B. Cell Health Issues | • Confirm cell viability using a trypan blue exclusion assay before starting the experiment. • Ensure cells are not overgrown or stressed. Plate cells at an appropriate density. | |
| C. Incorrect Filter Set | • Verify that the excitation and emission wavelengths of your instrument's filter set match the spectral properties of this compound (Excitation: 540 nm, Emission: 590 nm). | |
| 2. High Background Fluorescence | A. Incomplete Wash Steps | • Ensure thorough but gentle washing of the cells after this compound incubation to remove all extracellular dye. |
| B. Serum in Loading Buffer | • Phenol red and other components in serum can be fluorescent. Use a serum-free buffer during the dye loading and assay steps. | |
| C. Compound Autofluorescence | • Test the fluorescence of your experimental compounds alone at the assay wavelength to rule out autofluorescence. | |
| 3. Inconsistent Results | A. Uneven Cell Plating | • Ensure a homogenous single-cell suspension before plating to achieve a uniform cell monolayer. |
| B. Temperature Fluctuations | • Maintain a constant temperature throughout the assay, as temperature can affect both cellular responses and dye fluorescence. | |
| C. Pipetting Errors | • Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent and compound addition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for my cell line?
The optimal concentration of this compound can vary between cell types. It is recommended to perform a concentration-response curve, starting with a range of 1-10 µM, to determine the ideal concentration that yields the highest signal-to-background ratio for your specific cells.
Q2: Can the this compound protocol be adapted for suspension cells?
Yes, the protocol can be adapted for suspension cells. The key modification is the washing step. Instead of aspirating the media, cells should be centrifuged at a low speed (e.g., 200 x g for 3 minutes) and the supernatant carefully removed before resuspending in the next solution.
Q3: Are there specific modifications required for primary cells?
Primary cells can be more sensitive than cultured cell lines. It is advisable to use a lower concentration of this compound and a shorter incubation time to minimize potential cytotoxicity. Additionally, ensure the use of appropriate, serum-free media during the assay to maintain cell health.
Experimental Protocols
This compound Protocol for Adherent Cells
-
Cell Plating: Plate adherent cells in a 96-well black, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a 2X this compound loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add an equal volume of the 2X this compound loading solution to each well.
-
Incubate at 37°C for 60 minutes.
-
-
Washing: Gently aspirate the loading solution and wash the cells twice with the assay buffer.
-
Compound Addition: Add your test compounds to the wells.
-
Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a microplate reader with excitation at 540 nm and emission at 590 nm.
This compound Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the suspension cells and resuspend them in the assay buffer at the desired concentration.
-
Dye Loading:
-
Add an equal volume of 2X this compound loading solution to the cell suspension.
-
Incubate at 37°C for 45-60 minutes, with occasional gentle mixing.
-
-
Washing:
-
Centrifuge the cells at 200 x g for 3 minutes.
-
Carefully aspirate the supernatant and resuspend the cells in fresh assay buffer.
-
Repeat the wash step.
-
-
Assay: Transfer the washed, dye-loaded cells to a 96-well plate.
-
Compound Addition and Measurement: Add test compounds and measure fluorescence as described for adherent cells.
Quantitative Data Summary
| Parameter | Adherent Cells (e.g., HEK293) | Suspension Cells (e.g., Jurkat) | Primary Neurons |
| Seeding Density | 40,000 - 80,000 cells/well | 100,000 - 200,000 cells/well | 50,000 - 100,000 cells/well |
| This compound Concentration | 4 - 6 µM | 5 - 8 µM | 2 - 4 µM |
| Incubation Time | 60 - 90 minutes | 45 - 60 minutes | 30 - 45 minutes |
| Incubation Temperature | 37°C | 37°C | 37°C |
Visualizations
Caption: A diagram of a Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Caption: The experimental workflow for the this compound protocol.
Caption: A troubleshooting flowchart for the this compound protocol.
Validation & Comparative
A Comparative Guide to Flazo Orange and Thiazole Orange for Cellular and Molecular Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides a detailed comparison of Flazo Orange and Thiazole Orange, two dyes with distinct characteristics and applications in biological research. While both are utilized in cellular imaging, their mechanisms and optimal use cases differ significantly. This document aims to provide a clear, data-driven comparison to inform your selection process.
Overview and Mechanism of Action
Thiazole Orange (TO) is a well-characterized cyanine dye renowned for its fluorogenic properties. It exhibits minimal fluorescence in solution but displays a dramatic increase in quantum yield upon binding to nucleic acids.[1][2] This "light-up" characteristic is attributed to the restriction of intramolecular rotation of the benzothiazole and quinoline rings when the dye intercalates into the DNA or RNA grooves.[2] This property makes Thiazole Orange an excellent probe for detecting and quantifying nucleic acids in various applications, including flow cytometry, gel electrophoresis, and live-cell imaging.[1][2]
This compound , identified by its CAS number 3566-94-7 and chemical name 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol, is a multifunctional azo dye.[3] Unlike Thiazole Orange, its fluorescence is not primarily dependent on nucleic acid binding. It is described as a general-purpose dye used in a variety of biological staining applications to observe cellular structures and track biomolecules.[3][4] The available literature does not indicate that this compound possesses the same "turn-on" fluorescence mechanism as Thiazole Orange when interacting with nucleic acids.
Performance Comparison: this compound vs. Thiazole Orange
A direct quantitative comparison of the performance of this compound and Thiazole Orange as nucleic acid stains is challenging due to the limited publicly available data on this compound's specific fluorescence properties in this context. The following tables summarize the available information.
Table 1: General and Spectroscopic Properties
| Property | This compound | Thiazole Orange |
| CAS Number | 3566-94-7[3] | 107091-89-4[1] |
| Chemical Formula | C16H11ClN2O2[3] | C26H24N2O3S2[1] |
| Molecular Weight | 298.72 g/mol [3] | 476.6 g/mol [1] |
| Excitation Max (λex) | Not specified for nucleic acid staining | ~510-514 nm (bound to DNA) |
| Emission Max (λem) | Not specified for nucleic acid staining | ~530-533 nm (bound to DNA) |
| Fluorescence Mechanism | General fluorescence[3] | Intercalation-induced fluorescence enhancement ("Turn-on")[2] |
| Primary Application | General biological stain[3][4] | Nucleic acid staining, reticulocyte analysis[1][2] |
Table 2: Performance Characteristics as a Nucleic Acid Stain
| Performance Metric | This compound | Thiazole Orange |
| Quantum Yield (Φf) in solution | Not specified | Very low (~0.0002)[5] |
| Quantum Yield (Φf) bound to DNA/RNA | Not specified | Significantly enhanced (e.g., >0.1) |
| Fluorescence Enhancement | Not specified | >1000-fold to >3000-fold upon binding to nucleic acids[2] |
| Photostability | Not specified | Moderate; photobleaching can occur with prolonged exposure. |
| Cell Permeability | Not specified | Cell-permeant[1] |
Experimental Protocols
Protocol 1: General Nucleic Acid Staining for Fluorescence Microscopy
-
Reagent Preparation: Prepare a stock solution of Thiazole Orange at 1-5 mM in dimethyl sulfoxide (DMSO). Store protected from light at 4°C.
-
Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS) to a final concentration of 0.1-1.0 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Cell Staining:
-
For live cells, add the working solution directly to the cell culture medium and incubate for 15-30 minutes at 37°C.
-
For fixed cells, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes, wash with PBS, and then incubate with the Thiazole Orange working solution for 15-30 minutes at room temperature.
-
-
Washing: Wash the cells 2-3 times with PBS to remove excess dye.
-
Imaging: Mount the cells and visualize using a fluorescence microscope with appropriate filter sets for excitation around 510 nm and emission around 530 nm.
Protocol 2: Reticulocyte Counting by Flow Cytometry
-
Reagent Preparation: Prepare a working solution of Thiazole Orange at approximately 1 µg/mL in a saline-based buffer.
-
Blood Sample Staining: Add a small volume of whole blood (e.g., 5 µL) to the Thiazole Orange working solution (e.g., 1 mL).
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer with a 488 nm laser for excitation. Reticulocytes, which contain residual RNA, will exhibit increased fluorescence compared to mature red blood cells.
Visualizing the Mechanism and Workflow
To further clarify the principles and procedures discussed, the following diagrams are provided.
Caption: Mechanism of Thiazole Orange fluorescence.
Caption: General experimental workflow for cell staining.
Conclusion
Thiazole Orange stands out as a specialized, high-performance fluorescent probe for nucleic acid detection due to its significant fluorescence enhancement upon binding. This property provides a high signal-to-noise ratio, making it ideal for sensitive applications. This compound, in contrast, appears to be a more conventional dye for general histological or cytological staining. For researchers focused on nucleic acid visualization and quantification in live or fixed cells, Thiazole Orange is the demonstrably superior choice based on currently available data. The selection between these two dyes will ultimately depend on the specific requirements of the experimental design, with Thiazole Orange being the preferred tool for nucleic acid-specific applications.
References
A Comparative Guide to Mitochondrial Dyes: Evaluating MitoTracker Probes and Alternatives
For researchers in cell biology, drug discovery, and related fields, the accurate visualization and analysis of mitochondria are paramount. This guide provides a comprehensive comparison of commercially available mitochondrial dyes, with a primary focus on the widely used MitoTracker™ series. While the initial query included "Flazo Orange," an extensive search of scientific literature and commercial product databases revealed no evidence of its use as a specific probe for mitochondrial staining in live-cell imaging. This compound, chemically known as 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol, is classified as an azo dye with general staining properties, but lacks the specific mitochondrial targeting mechanisms and validated performance data required for its inclusion in a comparative guide for researchers.
This guide will, therefore, focus on providing a detailed comparison of the well-established MitoTracker dyes and other common alternatives, supported by experimental data and protocols to aid in the selection of the most appropriate tool for your research needs.
MitoTracker Dyes: An Overview
MitoTracker probes are a family of fluorescent dyes designed to specifically label mitochondria in live cells. Their accumulation in mitochondria is primarily driven by the mitochondrial membrane potential (ΔΨm). A key feature of several MitoTracker dyes is a mildly thiol-reactive chloromethyl moiety, which allows the dye to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization.[1]
Mechanism of Action
MitoTracker dyes are cell-permeant and passively diffuse across the plasma membrane. Due to their cationic nature, they accumulate in the mitochondria, which have a large negative membrane potential. Dyes with a chloromethyl group, such as MitoTracker Red CMXRos and MitoTracker Orange CMTMRos, then form covalent bonds with thiol groups of proteins and peptides within the mitochondrial matrix.[2][3] This covalent linkage is crucial for retaining the stain after the loss of membrane potential that occurs during fixation.[1] Some MitoTracker variants, like MitoTracker Green FM, accumulate in mitochondria largely independent of the membrane potential and bind to mitochondrial proteins.[1]
Performance Comparison of MitoTracker Dyes and Alternatives
The selection of a mitochondrial dye depends on several factors, including the experimental requirements for live or fixed-cell imaging, the instrumentation available, and the potential for phototoxicity. The following table summarizes the key properties of common MitoTracker dyes and other alternative mitochondrial probes.
| Feature | MitoTracker Green FM | MitoTracker Orange CMTMRos | MitoTracker Red CMXRos | MitoTracker Deep Red FM | Rhodamine 123 | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Excitation (nm) | ~490 | ~554 | ~579 | ~644 | ~507 | ~549 |
| Emission (nm) | ~516 | ~576 | ~599 | ~665 | ~529 | ~574 |
| Fixability | No | Yes | Yes | Yes | No | No |
| Membrane Potential Dependent | Low dependence[1] | Yes | Yes | Yes | Yes | Yes |
| Photostability | More photostable than Rhodamine 123[1] | Moderate | Moderate | High | Low | Moderate |
| Cytotoxicity | Can be cytotoxic at higher concentrations[4] | Can induce apoptosis upon photoirradiation[5] | Potent photosensitizer, can induce apoptosis[5][6] | Lower phototoxicity reported compared to CMXRos | Low cytotoxicity at typical working concentrations | Can be cytotoxic at higher concentrations |
| Signal-to-Noise | High | High | High | High | Moderate | High |
Experimental Protocols
General Protocol for Staining Live Cells with MitoTracker Dyes
This protocol provides a general guideline for staining live cells with MitoTracker probes. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
-
Prepare Staining Solution: Prepare a fresh staining solution by diluting the MitoTracker dye stock solution (typically in DMSO) in a serum-free medium or buffer to the desired final concentration (e.g., 25-500 nM).
-
Cell Preparation: Grow cells on coverslips, glass-bottom dishes, or appropriate plates for fluorescence microscopy.
-
Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
Wash: Remove the staining solution and wash the cells with a fresh, pre-warmed culture medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Fixation and Permeabilization (for fixable MitoTracker dyes)
-
Staining: Follow the live-cell staining protocol above.
-
Fixation: After staining and washing, fix the cells with 3-4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
Permeabilization (Optional): If subsequent immunostaining is required, permeabilize the cells with a solution like 0.2% Triton X-100 in PBS for 10 minutes.
-
Subsequent Staining: Proceed with blocking and antibody incubations as required for your immunofluorescence protocol.
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved in mitochondrial staining, the following diagrams have been generated using the DOT language.
References
- 1. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. Mitochondrial flashes: from indicator characterization to in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MitoTracker: A useful tool in need of better alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MitoTracker | AAT Bioquest [aatbio.com]
A Comparative Guide to Mitochondrial Staining: Evaluating Flazo Orange Against Established Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Flazo Orange for mitochondrial staining, benchmarked against the widely-used MitoTracker™ Orange CMTMRos and MitoTracker™ Red CMXRos probes. As direct validation data for this compound as a mitochondrial stain is not extensively available in peer-reviewed literature, this document outlines the necessary validation experiments and presents a framework for objective comparison.
Introduction to Mitochondrial Stains
Mitochondrial stains are essential tools for visualizing and assessing mitochondrial morphology, localization, and function within living cells. The ideal mitochondrial stain should exhibit high specificity, photostability, and low cytotoxicity, while being well-retained during fixation and permeabilization for multiplexing with other cellular markers. Staining is often dependent on the mitochondrial membrane potential, which is a key indicator of mitochondrial health.
This compound is a multifunctional azo dye, chemically identified as 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol. While its application as a mitochondrial stain is not yet broadly established, its chemical properties suggest it may have potential in this area. This guide provides the experimental framework required to validate its efficacy.
MitoTracker™ Orange CMTMRos and MitoTracker™ Red CMXRos are well-characterized fluorescent dyes that selectively accumulate in mitochondria, driven by the mitochondrial membrane potential.[1] They contain a mildly thiol-reactive chloromethyl moiety, allowing them to covalently bind to mitochondrial proteins and be retained after fixation and permeabilization.[2][3]
Comparative Performance Metrics
To validate this compound for mitochondrial staining, its performance must be quantitatively compared against established probes. The following table outlines key performance indicators. While data for MitoTracker™ probes are based on existing literature, the values for this compound are presented as a template for experimental data collection.
| Parameter | This compound (Hypothetical Data) | MitoTracker™ Orange CMTMRos | MitoTracker™ Red CMXRos | Tetramethylrhodamine, Methyl Ester (TMRM) |
| Excitation Max (nm) | To be determined | 551[4][5] | 578[4] | 548 |
| Emission Max (nm) | To be determined | 576[4][5] | 599[4] | 573 |
| Photostability | To be determined | High[6][7] | High[6][7][8] | Moderate |
| Cytotoxicity | To be determined | Low at optimal concentrations | Low at optimal concentrations | Moderate to High |
| Fixability | To be determined | Yes | Yes[7][9] | No |
| Membrane Potential Dependence | To be determined | Yes[1] | Yes[6] | Yes[2] |
| Signal-to-Noise Ratio | To be determined | High | High | Moderate |
Experimental Validation Protocols
The following protocols provide a detailed methodology for validating this compound as a mitochondrial stain and comparing its performance with other dyes.
Cell Culture and Staining
-
Cell Seeding: Plate adherent cells (e.g., HeLa, U2OS) on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare 1 mM stock solutions of MitoTracker™ Orange CMTMRos and MitoTracker™ Red CMXRos in DMSO.
-
Prepare a 10 mM stock solution of Tetramethylrhodamine, Methyl Ester (TMRM) in DMSO.
-
Note: Store all stock solutions at -20°C, protected from light.
-
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solutions in pre-warmed, serum-free cell culture medium to the desired working concentration. A typical starting range is 50-500 nM.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator.
-
Remove the staining solution and wash the cells twice with pre-warmed, complete culture medium.
-
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets.
Colocalization with a Known Mitochondrial Marker
To confirm that this compound specifically localizes to mitochondria, its signal should be compared with that of a known mitochondrial marker.
-
Transfection (Optional): Transfect cells with a plasmid encoding a fluorescent protein targeted to the mitochondria (e.g., mito-GFP) 24 hours prior to staining.
-
Staining: Stain the cells with this compound as described in section 3.1.
-
Immunofluorescence (Alternative to Transfection):
-
Stain cells with this compound, then fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a mitochondrial protein (e.g., anti-TOMM20 or anti-Cytochrome c oxidase subunit I) for 1 hour.[6][7]
-
Wash three times with PBS.
-
Incubate with a spectrally distinct fluorescently-labeled secondary antibody for 1 hour.
-
Wash three times with PBS and mount the coverslips.
-
-
Image Analysis: Acquire images in both the this compound channel and the channel for the known mitochondrial marker. Analyze the colocalization of the two signals using Pearson's correlation coefficient or Mander's overlap coefficient.
Assessment of Mitochondrial Membrane Potential Dependence
-
Staining: Stain cells with this compound, MitoTracker™ Orange CMTMRos, or TMRM as described in section 3.1.
-
Induction of Depolarization: Treat a subset of the stained cells with a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), at a final concentration of 10 µM for 10-15 minutes.
-
Imaging: Acquire images of both treated and untreated cells.
-
Analysis: Quantify the fluorescence intensity in the mitochondria of both groups. A significant decrease in fluorescence intensity in the CCCP-treated cells indicates that the dye's accumulation is dependent on the mitochondrial membrane potential.
Visualizing Experimental Workflows and Pathways
Signaling Pathway of Mitochondrial Staining
The accumulation of cationic dyes like MitoTracker™ probes is driven by the negative mitochondrial membrane potential established by the electron transport chain.
Caption: Cationic dye accumulation in mitochondria.
Experimental Workflow for Validation
The following workflow outlines the key steps for validating a novel mitochondrial probe like this compound.
Caption: Validation workflow for a new mitochondrial dye.
Conclusion
While this compound is commercially available as a dye, its specific validation for mitochondrial staining in a research context requires rigorous experimental evaluation. By following the protocols and comparative framework outlined in this guide, researchers can systematically assess its potential and determine its suitability as a novel mitochondrial probe. This structured approach will enable an objective comparison with established standards like MitoTracker™ Orange CMTMRos and MitoTracker™ Red CMXRos, ultimately contributing to the repertoire of tools available for studying mitochondrial biology.
References
- 1. Chloromethyltetramethylrosamine (Mitotracker Orange) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 3566-94-7 [amp.chemicalbook.com]
- 3. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MitoTracker™ Dyes for Mitochondria Labeling MitoTracker Orange CMTMRos | Buy Online [thermofisher.com]
A Comparative Analysis of Flazo Orange for Intracellular Iron Detection
In the landscape of cellular biology and drug development, the precise measurement of intracellular analytes is paramount. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying specific ions and molecules within living cells. This guide provides a comparative analysis of "Flazo Orange," a multifunctional dye, in the context of intracellular labile ferrous iron (Fe²⁺) detection, a critical process implicated in various cellular functions and a form of cell death known as ferroptosis.[1][2]
Due to the limited publicly available data on the specific performance of this compound as a fluorescent Fe²⁺ probe, this guide will present a comparison with the well-characterized and highly specific Fe²⁺ probe, FerroOrange. The data presented for this compound is illustrative to demonstrate a comparative framework.
Performance Characteristics: A Side-by-Side Comparison
The selection of a fluorescent probe is dictated by its spectral properties, specificity, and sensitivity. Below is a comparison of this compound (hypothetical data for this application) against established alternatives for Fe²⁺ detection.
Table 1: Spectral and Physicochemical Properties
| Property | This compound (Illustrative) | FerroOrange | RhoNox-1 |
| Target Ion | Fe²⁺ | Fe²⁺ | Fe²⁺ |
| Excitation Max (nm) | ~540 nm | 542 nm[3] | 540 nm[4] |
| Emission Max (nm) | ~575 nm | 572 nm[3] | 575 nm[4] |
| Quantum Yield | Moderate | High | Moderate |
| Cell Permeability | Permeable | Highly Permeable[3] | Permeable[4] |
| Reaction Type | Irreversible | Irreversible[3] | Irreversible[4] |
Table 2: Specificity and Cross-Reactivity Analysis
The hallmark of a reliable fluorescent probe is its high specificity for the target ion with minimal cross-reactivity with other cellular components. FerroOrange is known for its high specificity for Fe²⁺, with its fluorescence not significantly increasing in the presence of Fe³⁺ or other bivalent metal ions.[3][5][6]
| Analyte (10 µM) | This compound (Illustrative % Fluorescence Increase) | FerroOrange (% Fluorescence Increase) |
| Fe²⁺ | 100% | 100% |
| Fe³⁺ | 15% | < 5% |
| Ca²⁺ | < 5% | < 2% |
| Mg²⁺ | < 5% | < 2% |
| Zn²⁺ | 8% | < 2% |
| Cu²⁺ | 12% | < 5% |
Mechanism of Action and Experimental Workflow
The detection of intracellular Fe²⁺ by probes like FerroOrange relies on a "turn-on" mechanism. The probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity upon binding to Fe²⁺.[7][8][9] This reaction is typically irreversible.
Caption: A generalized workflow for detecting intracellular Fe²⁺ using a fluorescent probe.
Caption: Mechanism of a 'turn-on' fluorescent probe for Fe²⁺ detection.
Experimental Protocols for Intracellular Fe²⁺ Detection
This protocol is adapted from established methods for FerroOrange and is applicable for live-cell analysis.[5][10]
1. Reagent Preparation:
-
1 mM Stock Solution: Prepare a 1 mM stock solution of the fluorescent probe (e.g., this compound, FerroOrange) in high-quality, anhydrous DMSO. This solution should be stored at -20°C, protected from light.[8]
-
1 µM Working Solution: Immediately before use, dilute the 1 mM stock solution to a final concentration of 1 µM in a suitable buffer such as Hank's Balanced Salt Solution (HBSS) or a serum-free medium. Do not use serum-containing medium as it can cause high background fluorescence.[8][10] This working solution is unstable and should be used promptly.[8]
2. Cell Staining Procedure:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chambered cover glass).
-
If applicable, treat the cells with experimental compounds (e.g., to induce or inhibit ferroptosis).
-
Aspirate the culture medium from the cells.
-
Wash the cells gently two to three times with HBSS or serum-free medium.[10]
-
Add the 1 µM probe working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[10]
3. Data Acquisition and Analysis:
-
For Fluorescence Microscopy:
-
After incubation, wash the cells twice with HBSS to remove any excess probe.
-
Add fresh HBSS or imaging medium to the cells.
-
Observe the cells using a fluorescence microscope equipped with appropriate filters for the orange spectrum (e.g., excitation ~540 nm, emission ~580 nm).[9]
-
-
For Plate Reader Quantification:
-
After the 30-minute incubation with the probe, the plate can be directly placed in a pre-warmed plate reader.
-
Measure the fluorescence intensity using settings appropriate for the probe (e.g., excitation at 540 nm and emission at 585 nm).[5]
-
Conclusion
While "this compound" is categorized as a multifunctional dye, its specific efficacy as a selective probe for intracellular Fe²⁺ is not well-documented in public literature. For researchers and drug development professionals requiring reliable and specific detection of labile Fe²⁺, probes such as FerroOrange offer a well-characterized solution with proven high specificity and established protocols. The selection of an appropriate fluorescent probe should always be based on rigorous validation of its performance characteristics, including specificity and cross-reactivity, within the context of the intended experimental system.
References
- 1. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Iron Measurement FerroOrange | CAS - Dojindo [dojindo.com]
- 3. FerroOrange Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. apexbt.com [apexbt.com]
- 8. FerroOrange (#36104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FerroOrange | Cell Signaling Technology [cellsignal.com]
FerroOrange: A Superior Fluorescent Probe for Labile Iron Detection
In the landscape of fluorescent probes for biological research, FerroOrange emerges as a highly specific and sensitive tool for the detection of labile ferrous iron (Fe2+), a key player in cellular processes and a critical component in the induction of ferroptosis, a form of iron-dependent cell death.[1][2] This guide provides a comprehensive comparison of FerroOrange with other fluorescent probes, highlighting its advantages through experimental data and detailed protocols.
Unparalleled Specificity and Sensitivity for Ferrous Iron
FerroOrange is an orange fluorescent probe that exhibits a remarkable selectivity for labile Fe2+ ions.[3][4] Its fluorescence intensity increases significantly upon binding to Fe2+, while it remains unresponsive to ferric iron (Fe3+) and other biologically relevant divalent metal ions.[3][4] This high specificity is a crucial advantage over other probes that may show cross-reactivity, leading to more accurate and reliable experimental results. Furthermore, FerroOrange does not react with chelated iron, such as that found in ferritin, ensuring that it specifically targets the reactive labile iron pool.[3][4]
Experimental data demonstrates the superior sensitivity of FerroOrange in detecting even physiological low concentrations of Fe2+. In a direct comparison with FeRhoNox-1, another probe for ferrous iron, 1 µM of FerroOrange showed greater sensitivity than 5 µM of FeRhoNox-1 in detecting the physiological level of Fe2+ in HepG2 cells.[4]
Key Performance Characteristics
The performance of a fluorescent probe is determined by several key parameters. The following table summarizes the spectral properties of FerroOrange and provides a comparison with other commonly used fluorescent probes for labile iron detection.
| Feature | FerroOrange | FeRhoNox-1 / RhoNox-1 | SiRhoNox-1 / FerroFarRed | FIP-1 | Calcein | Phen Green SK |
| Target Ion | Labile Fe2+ | Labile Fe2+ | Labile Fe2+ | Labile Fe2+ | General labile iron | Cu2+, Cu+, Fe2+, Hg2+, Pb2+, Cd2+, Zn2+, Ni2+ |
| Response Type | Turn-on | Turn-on | Turn-on | Ratiometric (FRET) | Turn-off | Turn-off |
| Excitation Max | 542 nm[5] | 540 nm[6] | 646 nm[7] | 488 nm (donor)[8] | ~495 nm | ~506 nm |
| Emission Max | 572 nm[5] | 575 nm[6] | 662 nm[7] | 515 nm (donor), 556 nm (acceptor)[8] | ~515 nm | ~531 nm |
| Subcellular Localization | Endoplasmic Reticulum[3][5] | Golgi Apparatus[6][9] | Endoplasmic Reticulum[10] | Cytosol | Cytosol[11] | Cytosol[11] |
| Key Advantage | High sensitivity and specificity for Fe2+ | Good for Golgi-specific Fe2+ detection | Far-red emission for multiplexing and in vivo imaging | Ratiometric detection minimizes artifacts | Well-established, widely used | Broad heavy metal detection |
Visualizing Ferroptosis Signaling
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. FerroOrange is an invaluable tool for studying this pathway by allowing for the direct visualization of the labile iron pool that drives the process.
Caption: Ferroptosis pathway showing the role of Fe2+ and detection by FerroOrange.
Experimental Workflow for Labile Iron Detection
The following diagram outlines the general workflow for using FerroOrange to detect intracellular labile Fe2+.
Caption: A simplified workflow for staining cells with FerroOrange.
Detailed Experimental Protocols
Preparation of FerroOrange Stock Solution (1 mM)
-
Bring the vial of lyophilized FerroOrange to room temperature.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Add 35 µL of DMSO to one vial (containing 24 µg of FerroOrange) to prepare a 1 mM stock solution.[2]
-
Pipette repeatedly to ensure the solid is completely dissolved. The solution should be almost colorless.[3]
-
Store the 1 mM stock solution at -20°C, protected from light, for up to one month.[2]
Staining Protocol for Live Cells
-
Culture cells in a suitable vessel (e.g., glass-bottom dish) overnight.
-
Remove the culture medium and wash the cells twice with a serum-free medium or Hanks' Balanced Salt Solution (HBSS).[3] Note: It is crucial to use serum-free medium for the staining procedure as FerroOrange can react with Fe2+ present in serum, leading to high background fluorescence.[2][3]
-
Prepare a 1 µM FerroOrange working solution by diluting the 1 mM stock solution 1:1000 in HBSS or serum-free medium. Prepare this solution immediately before use as it is unstable.[2]
-
Add the 1 µM FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.[2][3]
-
After incubation, wash the cells three times with HBSS or serum-free medium.[2]
-
Add fresh HBSS or serum-free medium to the cells.
-
Observe the cells using a fluorescence microscope with excitation around 543 nm and emission detection around 580 nm.[2] For flow cytometry, a filter suitable for phycoerythrin (PE) can be used.[3]
Positive Control for Increased Intracellular Fe2+
To confirm the responsiveness of FerroOrange, a positive control can be prepared by increasing the intracellular labile iron concentration:
-
Prepare a 100 mM solution of ferrous ammonium sulfate (FAS) in water immediately before use.
-
Dilute the FAS solution in serum-free cell culture medium to a final concentration of 100 µM.
-
Incubate the cells with the 100 µM FAS solution for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular FAS.
-
Proceed with the FerroOrange staining protocol as described above. A significant increase in fluorescence intensity should be observed compared to untreated cells.
Conclusion
FerroOrange stands out as a superior fluorescent probe for the detection of labile Fe2+ due to its high specificity, sensitivity, and ease of use in live-cell imaging. Its ability to selectively detect the ferrous form of labile iron makes it an indispensable tool for researchers investigating iron metabolism, oxidative stress, and ferroptosis. The clear "turn-on" fluorescent response and well-defined experimental protocols provide a reliable and robust method for quantifying and visualizing this critical intracellular ion pool.
References
- 1. Intracellular Iron Measurement FerroOrange | CAS - Dojindo [dojindo.com]
- 2. FerroOrange | Cell Signaling Technology [cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. FerroOrange Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 5. goryochemical.com [goryochemical.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. goryochemical.com [goryochemical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FerroFarRed™ Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 11. Optical Imaging Opportunities to Inspect the Nature of Cytosolic Iron Pools [mdpi.com]
A Comparative Guide to Orange Fluorescent Dyes: Quantum Yield and Photostability
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant for the success of imaging experiments. Among the myriad of available fluorophores, orange fluorescent dyes are workhorses in various applications, including microscopy, flow cytometry, and immunoassays. This guide provides a comparative overview of the quantum yield and photostability of several common orange fluorescent dyes.
Note on Flazo Orange: As of late 2025, detailed and independently verified data regarding the fluorescence quantum yield and photostability of this compound (CAS 3566-94-7; 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol) is not extensively available in the public scientific literature. While it is offered by some suppliers as a multifunctional dye for biological experiments[1][2], a comprehensive photophysical characterization is not readily accessible. Therefore, this guide focuses on a selection of well-characterized and commonly used alternative orange fluorescent dyes to aid researchers in their selection process.
Quantitative Comparison of Orange Fluorescent Dyes
The following table summarizes the key photophysical properties of several popular orange fluorescent dyes. It is important to note that these values can be influenced by the local environment of the dye, such as solvent, pH, and conjugation to biomolecules.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (Φ × ε) | Photostability |
| Alexa Fluor 568 | 578 | 603 | ~0.69 | ~91,300 | ~62,997 | High |
| Tetramethylrhodamine (TAMRA) | 555 | 580 | ~0.65 | ~91,000 | ~59,150 | Moderate |
| Cyanine3 (Cy3) | 550 | 570 | ~0.15 | ~150,000 | ~22,500 | Low to Moderate |
| mOrange2 (Fluorescent Protein) | 549 | 565 | 0.60[3] | 58,000[3] | 34,800 | High[3] |
| TagRFP-T (Fluorescent Protein) | 555 | 584 | 0.47 | 100,000 | 47,000 | Very High[4] |
| Pacific Orange | 400 | 551 | Data not readily available | Data not readily available | Data not readily available | Moderate |
Brightness , a practical measure of a fluorophore's performance in imaging, is the product of its quantum yield and molar extinction coefficient. Dyes with higher brightness values will generally produce stronger signals under similar conditions.
Experimental Protocols
Accurate and reproducible measurements of quantum yield and photostability are essential for a fair comparison of fluorescent dyes. Below are detailed methodologies for these key experiments.
Quantum Yield Determination (Relative Method)
The relative quantum yield of a fluorescent dye is determined by comparing its fluorescence intensity to that of a standard dye with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (sample)
-
Fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Solvent (e.g., ethanol, phosphate-buffered saline)
Procedure:
-
Prepare a series of dilutions for both the sample and the standard dye in the same solvent. The concentrations should be low enough to ensure the absorbance is below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield.
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Photostability Measurement
Photostability is assessed by quantifying the rate of photobleaching, which is the irreversible loss of fluorescence upon continuous excitation.
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source (e.g., laser or arc lamp).
-
The fluorescent dye of interest, either in solution or labeling a biological sample.
-
A reference dye for comparison.
-
Image analysis software.
Procedure:
-
Prepare the sample for microscopy. This could be the dye in solution immobilized on a slide or a biological specimen labeled with the dye.
-
Acquire an initial image of the sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate a specific region of the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) under the same imaging conditions.
-
Measure the mean fluorescence intensity of the illuminated region in each image of the time-lapse series using image analysis software.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.
Visualizing Experimental Workflows and Concepts
To further clarify the processes and principles involved in fluorescent dye characterization and selection, the following diagrams are provided.
References
A Comparative Guide to Flazo Orange and Propidium Iodide for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for accurate and insightful cellular imaging. This guide provides a detailed comparison of Flazo Orange and the widely used alternative, Propidium Iodide (PI), with a focus on their performance in various microscopy techniques. While specific quantitative data for "this compound" is limited, its spectral properties are noted. For a more robust comparison, this guide will utilize data from Thiazole Orange (TO), a closely related and well-characterized dye that is likely analogous to this compound, against Propidium Iodide.
Quantitative Performance Overview
The selection of a fluorescent dye is often dictated by its photophysical properties. A summary of the key performance indicators for Thiazole Orange (as a proxy for this compound) and Propidium Iodide is presented below.
| Property | This compound (Thiazole Orange) | Propidium Iodide (PI) |
| Excitation Maximum (DNA-bound) | ~514 nm[1] | ~535 nm[2][3] |
| Emission Maximum (DNA-bound) | ~533 nm[1][4] | ~617 nm[2][3] |
| Molar Extinction Coefficient (ε) | ~58,500 cm⁻¹M⁻¹ at 502 nm[5] | ~5,900 cm⁻¹M⁻¹ at 493 nm[6] |
| Quantum Yield (Φ) - Unbound | ~0.0002[7][8] | Not explicitly stated, but low |
| Quantum Yield (Φ) - DNA-bound | ~0.1 (up to 0.4 with poly(dG))[7] | ~0.2[9] (fluorescence enhanced 20-30 fold)[2][10] |
| Primary Application | Nucleic acid staining, live-cell imaging[11][12] | Dead cell identification, nuclear counterstaining[2][13] |
| Cell Permeability | Permeant to live cells[11] | Impermeant to live cells[2][13] |
| Photostability | Moderate, can be improved with structural modifications[14][15] | Moderate, antifade reagents recommended for microscopy[10] |
Performance in Microscopy Techniques
This compound (Thiazole Orange): A Versatile Probe for Live-Cell Imaging
Thiazole Orange and its derivatives are known for their utility in live-cell imaging due to their ability to permeate cell membranes.[11] A key characteristic of TO is its significant fluorescence enhancement upon binding to nucleic acids, particularly RNA.[11][12] This "turn-on" property results in a high signal-to-noise ratio, making it suitable for visualizing nucleic acid dynamics in living cells. While its photostability is considered moderate, newer derivatives have been engineered for improved performance.[14][15]
Propidium Iodide: The Gold Standard for Viability Assessment
Propidium Iodide is a classic nuclear and chromosome counterstain that is impermeant to the intact membranes of live cells.[2][13] This characteristic makes it an excellent marker for identifying dead or membrane-compromised cells in a population. Upon entering a cell with a damaged membrane, PI intercalates with DNA, leading to a significant enhancement of its fluorescence.[2][10] It is widely used in fluorescence microscopy, confocal laser scanning microscopy, and flow cytometry.[13] Due to its relatively large Stokes shift, it is also suitable for multicolor imaging experiments.
Experimental Protocols
General Staining Protocol for Dead Cell Identification using Propidium Iodide in Fluorescence Microscopy
This protocol is adapted for staining adherent cells.
Materials:
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if required for the experimental design
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required
-
RNase A solution (optional, to ensure only DNA is stained)
-
Antifade mounting medium
Procedure:
-
Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Induce cell death through the desired experimental treatment. Include positive and negative controls.
-
Wash the cells twice with PBS.
-
(Optional) If co-staining for intracellular targets, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. Wash three times with PBS.
-
Prepare the PI staining solution by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL.
-
(Optional) To specifically stain DNA, pre-treat the cells with RNase A (100 µg/mL in PBS) for 30 minutes at 37°C before adding the PI solution.
-
Incubate the cells with the PI staining solution for 5-15 minutes at room temperature, protected from light.
-
Wash the cells two to three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation: ~535 nm, Emission: ~617 nm).
Confocal Microscopy Protocol for Propidium Iodide Staining
For higher resolution imaging and optical sectioning, confocal microscopy is the preferred method.
Instrumentation and Settings:
-
Laser Line: A 488 nm or 514 nm laser line can be used for excitation, although a 532 nm or 561 nm laser is closer to the excitation maximum of DNA-bound PI.[3][9]
-
Detection: Set the emission detection window to capture the fluorescence between approximately 600 nm and 650 nm.
-
Pinhole: Adjust the pinhole to one Airy unit to ensure optimal optical sectioning and rejection of out-of-focus light.
-
Detector Gain and Laser Power: Adjust these settings to achieve a good signal-to-noise ratio while avoiding saturation of the detector. Use the negative control (unstained dead cells) to set the baseline and the positive control (stained dead cells) to adjust the upper limit of the signal.
Imaging Procedure:
-
Follow the general staining protocol (steps 1-9) to prepare the samples.
-
Place the slide on the stage of the confocal microscope.
-
Locate the cells of interest using brightfield or differential interference contrast (DIC) imaging.
-
Switch to fluorescence imaging and configure the laser lines and detectors as described above.
-
Acquire single optical sections or a Z-stack of images through the desired cellular volume.
-
Save the images for further analysis.
Visualizing the Workflow
References
- 1. Thiazole orange *CAS 107091-89-4* | AAT Bioquest [aatbio.com]
- 2. Propidium iodide - Wikipedia [en.wikipedia.org]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. PhotochemCAD | Thiazole Orange [photochemcad.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propidium Iodide | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Propidium Iodide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Twisted Cyanines: A Non-Planar Fluorogenic Dye with Superior Photostability and its Use in a Protein-Based Fluoromodule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazole orange cation | Benchchem [benchchem.com]
Comparative Analysis of Flazo Orange Cytotoxicity in Relation to Common Biological Dyes
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of Flazo Orange and other widely used biological stains. This report provides a comparative analysis of their effects on cell viability, detailed experimental protocols for cytotoxicity assessment, and an exploration of the underlying signaling pathways involved in dye-induced cell death.
Introduction
Biological dyes are indispensable tools in cellular and molecular biology, enabling the visualization and analysis of cells and their components. However, their potential cytotoxicity is a critical factor that can influence experimental outcomes and data interpretation. This guide presents a comparative overview of the cytotoxicity of this compound, a diazo dye, alongside other commonly used dyes: Disperse Orange 1, Methylene Blue, Crystal Violet, Trypan Blue, and Eosin Y. Understanding the cytotoxic potential of these reagents is paramount for accurate and reliable in vitro studies.
Comparative Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values for the selected dyes across various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell line, assay type, and exposure time can significantly influence the results. Currently, specific IC50 data for this compound (1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol) from peer-reviewed literature is not available, highlighting a gap in the current toxicological data for this specific compound.
| Dye | Chemical Class | Cell Line | Assay | Incubation Time | IC50 | Citation |
| This compound | Azo Dye | - | - | - | Data not available | - |
| Disperse Orange 1 | Azo Dye | HepG2 | MTT | 72h | Not explicitly an IC50, but showed reduced mitochondrial activity | [1] |
| Methylene Blue | Thiazine Dye | TOV112D (Ovarian Cancer) | Proliferation Assay | 24h | ~50 µM | [1] |
| Methylene Blue | Thiazine Dye | B16F1 (Melanoma) | MTT | 18h (with PDT) | < 25 µM | [2] |
| Crystal Violet | Triarylmethane Dye | Various Cancer Cell Lines | Crystal Violet Assay | - | 10-50 µM | [3] |
| Trypan Blue | Diazo Dye | Dalton's Lymphoma | Trypan Blue Exclusion | - | 22.5 µM | [4] |
| Eosin Y | Xanthene Dye | - | - | - | Data not available | - |
Note: The absence of standardized data for this compound and Eosin Y underscores the need for further cytotoxic evaluation of these compounds. The data for Disperse Orange 1 indicates a cytotoxic effect but does not provide a precise IC50 value from the cited source.
Experimental Protocols for Cytotoxicity Assessment
Accurate determination of cytotoxicity relies on standardized and well-documented protocols. Below are detailed methodologies for three common colorimetric assays used to evaluate cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Detailed Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the dye to be tested. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in the dark, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
Principle: Viable cells have intact cell membranes that exclude the Trypan Blue dye. Non-viable cells, with compromised membranes, take up the dye and appear blue.
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension from your culture (for adherent cells, this involves trypsinization).
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load a hemocytometer with the cell suspension-dye mixture.
-
Microscopy: Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Crystal Violet Staining Assay
This assay is used to determine cell viability by staining the DNA and proteins of adherent cells.
Principle: Crystal Violet is a dye that binds to the nucleus and other cellular components. The amount of dye retained by the cells is proportional to the cell biomass.
Detailed Protocol for Adherent Cells:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol.
-
Fixation: After the treatment period, gently wash the cells with PBS and then fix them with 100 µL of 4% paraformaldehyde or methanol for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µL of 0.5% Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 33% acetic acid or methanol) to each well to release the bound dye.
-
Absorbance Measurement: Shake the plate for 15-30 minutes and measure the absorbance at a wavelength between 570 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways in Dye-Induced Cytotoxicity
The cytotoxic effects of many dyes are often mediated through the induction of apoptosis, or programmed cell death. The specific signaling cascades can vary depending on the dye's chemical structure and its interaction with cellular components.
Azo Dye-Induced Apoptosis
Azo dyes, including this compound and Disperse Orange 1, can induce apoptosis through mechanisms that may involve DNA damage and the generation of reactive oxygen species (ROS). This can trigger the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Azo Dye-Induced Intrinsic Apoptosis Pathway.
Methylene Blue-Induced Apoptosis (Photodynamic Therapy)
Methylene Blue's cytotoxicity is significantly enhanced in the presence of light, a process known as photodynamic therapy (PDT). This process generates ROS, leading to cellular damage and apoptosis.
Caption: Methylene Blue PDT-Induced Apoptosis.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of a dye.
Caption: General Workflow for Cytotoxicity Assessment.
Conclusion
This guide provides a comparative framework for understanding the cytotoxicity of this compound in the context of other common biological dyes. While data for this compound is currently limited, the provided protocols and mechanistic insights for related compounds offer a solid foundation for its evaluation. Researchers are encouraged to perform their own dose-response experiments using standardized assays to determine the specific cytotoxic profile of any dye within their experimental system. Careful consideration of a dye's potential to induce cell death is crucial for the integrity and interpretation of research findings.
References
- 1. Methylene Blue Metabolic Therapy Restrains In Vivo Ovarian Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by methylene‐blue‐mediated photodynamic therapy in melanomas and the involvement of mitochondrial dysfunction revealed by proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
Co-staining with Flazo Orange and its Alternatives: A Comparative Guide for Researchers
For researchers in cell biology, immunology, and drug development, multi-color fluorescence microscopy is an indispensable tool for visualizing cellular structures and processes. The choice of fluorescent markers is critical to the success of these experiments, with spectral properties and target specificity being key considerations. While a variety of fluorescent stains are available, this guide focuses on the use of orange-red fluorescent markers for co-staining applications, with a particular look at the historical dye Flazo Orange and its modern, well-characterized alternatives.
Due to the limited availability of detailed spectral data and modern protocols for this compound, this guide will provide a comparative analysis of commonly used and well-documented orange-red fluorescent counterstains: Acridine Orange, Ethidium Bromide, and Propidium Iodide. These alternatives offer robust and reproducible staining, making them suitable for a wide range of co-staining experiments with other fluorescent markers.
Comparative Analysis of Orange-Red Fluorescent Counterstains
The selection of a suitable fluorescent counterstain depends on several factors, including the excitation and emission spectra of the primary fluorescent marker, the fixation and permeabilization method used, and the specific cellular components to be visualized. The following table summarizes the key properties of this compound and its viable alternatives.
| Feature | This compound | Acridine Orange | Ethidium Bromide | Propidium Iodide (PI) |
| Target | General counterstain | Nucleic acids (DNA and RNA) | Nucleic acids (intercalates into dsDNA) | Nucleic acids (intercalates into DNA) |
| Excitation Max | 375-530 nm | ~502 nm (bound to DNA), ~460 nm (bound to RNA) | ~518 nm | ~535 nm (bound to DNA) |
| Emission Max | ~612 nm | ~525 nm (bound to DNA), ~650 nm (bound to RNA) | ~605 nm | ~617 nm (bound to DNA) |
| Cell Permeability | Not specified | Cell-permeant | Generally cell-impermeant | Cell-impermeant |
| Common Applications | Historical counterstain in microbiology | Cell cycle analysis, apoptosis detection | Counterstain in immunofluorescence, gel electrophoresis | Dead cell indicator, nuclear counterstain in fixed cells |
| Advantages | Historical reference | Can differentiate DNA and RNA by emission color | Good spectral separation from green fluorophores | Bright fluorescence, good photostability |
| Limitations | Lack of detailed modern data and protocols | pH-sensitive fluorescence | Mutagenic | Stains necrotic and apoptotic cells |
Experimental Protocol: Co-staining with Propidium Iodide and a Green Fluorescent Marker
This protocol provides a general procedure for co-staining fixed cells with a primary antibody detected by a green fluorescent secondary antibody (e.g., FITC or Alexa Fluor 488) and Propidium Iodide as a nuclear counterstain.
Materials:
-
Fixed cells on coverslips
-
Primary antibody specific to the target protein
-
FITC-conjugated secondary antibody
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
RNase A solution (optional, for RNA digestion)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium
Procedure:
-
Permeabilization: If the target protein is intracellular, permeabilize the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with the FITC-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove unbound secondary antibody.
-
(Optional) RNase Treatment: If specific DNA staining is required, incubate the cells with RNase A solution to digest RNA.
-
Propidium Iodide Counterstaining: Dilute the PI stock solution in PBS to a final concentration of 1-5 µg/mL. Incubate the cells with the PI solution for 5-15 minutes at room temperature in the dark.[1][2][3]
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the green (e.g., FITC) and red (e.g., PI) channels.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of co-staining experiments, the following diagrams, created using the DOT language, illustrate a typical immunofluorescence workflow and the principle of spectral overlap.
References
A Critical Evaluation of Biological Stains: A Comparative Guide for Researchers
In the dynamic landscape of cellular and molecular imaging, the selection of an appropriate biological stain is paramount to the success of experimental outcomes. While the requested evaluation of "Flazo Orange" could not be completed due to a lack of available scientific literature or product information under that name, this guide provides a critical comparison of four widely-used and well-characterized biological stains. This comparison focuses on two key application areas: nucleic acid visualization and amyloid plaque detection, both of which are of significant interest to researchers in basic science and drug development.
This guide presents a comparative analysis of Acridine Orange and Thiazole Orange for nucleic acid staining, and Congo Red and Thioflavin S for the identification of amyloid-β plaques, a hallmark of Alzheimer's disease. The performance of these stains is evaluated based on their mechanism of action, spectral properties, and practical considerations for experimental use.
Comparative Performance of Selected Biological Stains
The following table summarizes the key quantitative characteristics of Acridine Orange, Thiazole Orange, Congo Red, and Thioflavin S to facilitate an evidence-based selection for your specific research needs.
| Property | Acridine Orange | Thiazole Orange | Congo Red | Thioflavin S |
| Primary Application | Nucleic Acid Staining, Lysosome Visualization | Nucleic Acid Staining | Amyloid Plaque Staining | Amyloid Plaque Staining |
| Mechanism of Action | Intercalates into dsDNA, electrostatically interacts with ssDNA/RNA | Intercalates into nucleic acids | Binds to β-sheet structures of amyloid fibrils | Binds to β-sheet structures of amyloid fibrils |
| Excitation Max (nm) | ~502 (bound to dsDNA), ~460 (bound to ssDNA/RNA) | ~512 (bound to DNA) | ~497 (in aqueous solution) | ~450 (bound to amyloid) |
| Emission Max (nm) | ~525 (bound to dsDNA), ~650 (bound to ssDNA/RNA) | ~533 (bound to DNA) | ~610 (fluorescence), Apple-green birefringence under polarized light | ~482 (bound to amyloid) |
| Quantum Yield (Φ) | 0.2 - 0.7 (bound to dsDNA) | Very low (free), significantly increases upon binding | ~0.011 (in aqueous solution, low fluorescence) | Low (free), significantly increases upon binding |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~27,000 at 430.8 nm | >50,000 (bound to nucleic acids) | ~62,600 at 497 nm | Not consistently reported |
| Photostability | Moderate, subject to photobleaching[1] | Generally considered to have good photostability | High, stable for visualization | Prone to photobleaching |
| Cell Permeability | Permeable to live cells | Permeable to live cells | Generally used on fixed tissue sections | Generally used on fixed tissue sections |
| Common Working Concentration | 1-5 µg/mL for live cell imaging | 0.1-1 µM for live cell imaging | 0.1-0.5% (w/v) for tissue staining | 0.5-1% (w/v) for tissue staining |
Visualizing Biological Pathways: Amyloid-β Aggregation
The formation of amyloid-β (Aβ) plaques is a central event in the pathology of Alzheimer's disease. The following diagram illustrates the aggregation cascade of Aβ peptides and indicates the points at which Congo Red and Thioflavin S can be utilized for their detection.
Amyloid-β aggregation pathway and points of stain intervention.
Experimental Protocols
Detailed methodologies for the application of each stain are provided below to ensure reproducibility and optimal performance.
Acridine Orange Staining for Live Cell Imaging
Objective: To differentiate between healthy, apoptotic, and necrotic cells, and to visualize nucleic acids.
Materials:
-
Acridine Orange stock solution (1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets (blue excitation for green emission, green excitation for red emission)
Procedure:
-
Culture cells to the desired confluency on a suitable imaging vessel (e.g., chamber slide or glass-bottom dish).
-
Prepare a working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh PBS or culture medium to the cells for imaging.
-
Visualize the cells immediately using a fluorescence microscope. Healthy cells will exhibit a green nucleus and faint green cytoplasm. Apoptotic cells will show condensed or fragmented chromatin that stains bright green, and increased red fluorescence in acidic vesicular organelles. Necrotic cells will have a uniformly red or orange fluorescence.[2]
Thiazole Orange Staining for Fixed Cells
Objective: To stain nucleic acids in fixed cells for visualization by fluorescence microscopy.
Materials:
-
Thiazole Orange stock solution (e.g., 1 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS, pH 7.4
-
Mounting medium
-
Fluorescence microscope with a suitable filter set (e.g., FITC filter)
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare a working solution of Thiazole Orange by diluting the stock solution in PBS to a final concentration of 0.1-1 µM.
-
Incubate the fixed cells with the Thiazole Orange working solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. The nuclei and cytoplasm will show green fluorescence.[3]
Congo Red Staining for Amyloid Plaques in Tissue Sections
Objective: To identify amyloid plaques in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Deparaffinization and rehydration reagents (Xylene, graded ethanol series)
-
Alkaline sodium chloride solution
-
0.5% Congo Red solution in 50% ethanol[4]
-
Differentiating solution (e.g., alkaline alcohol)
-
Hematoxylin for counterstaining
-
Mounting medium
-
Light microscope with polarizers
Procedure:
-
Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.
-
Incubate the slides in a pre-warmed alkaline sodium chloride solution for 20 minutes at 60°C.
-
Rinse briefly in ethanol.
-
Differentiate in an alkaline alcohol solution until the background is clear.[4]
-
Wash thoroughly in tap water.
-
Counterstain with hematoxylin for 30 seconds to 1 minute.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a resinous mounting medium.
-
Examine under a light microscope. Amyloid deposits will appear pink to red. Under polarized light, they will exhibit a characteristic apple-green birefringence.[7]
Thioflavin S Staining for Amyloid Plaques in Tissue Sections
Objective: To detect amyloid plaques in formalin-fixed, paraffin-embedded tissue sections using fluorescence microscopy.
Materials:
-
Deparaffinization and rehydration reagents (Xylene, graded ethanol series)
-
Differentiating solution (e.g., 70% or 80% ethanol)[9]
-
Aqueous mounting medium
-
Fluorescence microscope with a suitable filter set (blue excitation, green emission)
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the slides in the filtered Thioflavin S solution for 8-10 minutes in the dark.[9]
-
Differentiate the sections by washing in 70% or 80% ethanol for 5 minutes.[9]
-
Wash the slides thoroughly with distilled water.
-
Mount the coverslips using an aqueous mounting medium.
-
Store the slides in the dark to prevent photobleaching.
-
Visualize the sections using a fluorescence microscope. Amyloid plaques and neurofibrillary tangles will fluoresce bright green.
Critical Evaluation and Recommendations
For Nucleic Acid Staining:
-
Acridine Orange is a versatile dye that provides information on both nucleic acid content and cellular health (apoptosis/necrosis) in live cells. Its metachromatic properties, emitting green fluorescence when bound to dsDNA and red fluorescence with ssDNA or RNA, allow for ratiometric analysis. However, its spectral properties can be pH-dependent, and its photostability is moderate.[1]
-
Thiazole Orange is a "light-up" probe, meaning its fluorescence significantly increases upon binding to nucleic acids, resulting in a high signal-to-noise ratio. It is generally more photostable than Acridine Orange and is suitable for both live and fixed cell applications. Its emission is primarily in the green spectrum, making it a good choice for single-color imaging or multicolor experiments with spectrally distinct dyes.
Recommendation: For simple and robust staining of nucleic acids with a high signal-to-noise ratio, Thiazole Orange is an excellent choice. For studies requiring simultaneous assessment of cell viability and nucleic acid conformation in live cells, Acridine Orange remains a valuable tool.
For Amyloid Plaque Detection:
-
Congo Red is the traditional gold standard for amyloid detection due to its characteristic apple-green birefringence under polarized light, which is highly specific for the β-sheet structure of amyloid fibrils. However, it has low fluorescence quantum yield and can be less sensitive for detecting small amyloid deposits.[9]
-
Thioflavin S is a fluorescent stain that offers higher sensitivity than Congo Red for detecting amyloid plaques.[9] It provides a bright green fluorescent signal with a good signal-to-noise ratio, making it well-suited for fluorescence microscopy and quantitative image analysis. However, it can be less specific than Congo Red, as it may also bind to other β-sheet-rich structures, and it is more susceptible to photobleaching.
Recommendation: For definitive and highly specific identification of amyloid plaques, Congo Red with polarization microscopy is the method of choice. For high-throughput screening, quantitative analysis, and studies requiring higher sensitivity, Thioflavin S is the preferred fluorescent probe, with the caveat of potential off-target binding. For comprehensive studies, using both stains on adjacent tissue sections can provide complementary and confirmatory results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thioflavin S fluorescent and Congo red anisotropic stainings in the histologic demonstration of amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 7. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection [inis.iaea.org]
- 8. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020) | Alexander P. Demchenko | 245 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Flazo Orange: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Flazo Orange based on its classification as an azo dye and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound (CAS 3566-94-7) should be consulted for detailed handling and disposal instructions if available.
This compound is a multifunctional azo dye used in various biological and industrial applications.[1] Proper disposal of this compound and its contaminated materials is crucial to ensure personnel safety and environmental protection. Azo dyes are aromatic compounds, and their waste should be treated as hazardous.[2][3]
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with the necessary safety precautions to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Ventilation: Handle solid this compound and concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, isolate the area. For solid spills, gently sweep the material to avoid creating dust and collect it in a designated hazardous waste container. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill, then collect the absorbed material into a hazardous waste container.
Step-by-Step Disposal Procedure
All chemical waste must be managed in accordance with federal, state, and local regulations.[4] The following steps outline the standard procedure for the disposal of this compound.
-
Waste Identification: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure screw-top cap.
-
Waste Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "3566-94-7," and a list of any other constituents in the waste stream.[5]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals should be stored separately to prevent dangerous reactions.
-
Accumulation and Storage:
-
Disposal Request: Once the waste container is nearly full (do not overfill) or when the waste is no longer being generated, arrange for its disposal through your institution's EHS or a licensed hazardous waste disposal contractor.
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the sink or in the regular trash.[6] Azo dyes can be harmful to aquatic life, and their degradation products can be toxic.[3]
-
Do not attempt to neutralize or treat the chemical waste unless you are following a validated and approved procedure.
-
Evaporation of chemical waste, especially in a fume hood, is not a permissible disposal method.[6]
-
Chemical and Physical Properties Summary
The following table summarizes key information for this compound. Note that specific quantitative data, such as toxicity values, should be obtained from a dedicated Safety Data Sheet.
| Property | Data |
| Chemical Name | 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol |
| CAS Number | 3566-94-7 |
| Molecular Formula | C₁₆H₁₁ClN₂O₂ |
| Appearance | Varies, can be a solid or in solution |
| Storage Temperature | 2-8°C |
| Chemical Class | Azo Dye |
| Known Hazards | Potential for skin and eye irritation. Inhalation of dust should be avoided. Azo dyes as a class may have other associated hazards. |
Experimental Protocols
Disposal procedures are a critical component of any experimental protocol involving this compound. Researchers should incorporate the waste disposal steps outlined above directly into their written experimental plans. This ensures that waste is managed safely and compliantly from the point of generation.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
- 1. This compound | 3566-94-7 [amp.chemicalbook.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of Flazo Orange: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Flazo Orange, an azo dye utilized in laboratory settings. Given the general hazardous nature of azo compounds, stringent adherence to safety protocols is paramount to ensure personnel safety and environmental protection. This guide offers procedural steps for handling, personal protective equipment recommendations, and disposal plans to minimize risks associated with the use of this compound.
Essential Safety and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory when handling this compound and other azo dyes.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with the dye, which can cause irritation and absorption. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5] | Protects against accidental splashes which can cause serious eye damage. |
| Body Protection | A flame-resistant laboratory coat. A chemical-resistant apron is recommended for procedures with a higher risk of splashing. | Protects the body from contamination and potential chemical burns. |
| Respiratory Protection | All work with this compound powder or concentrated solutions should be conducted in a certified chemical fume hood. | Minimizes the inhalation of dust or aerosols, which can be harmful. |
| Foot Protection | Fully enclosed, chemical-resistant footwear. | Protects feet from spills. |
This table summarizes general PPE recommendations for hazardous chemicals and should be adapted based on a risk assessment of the specific procedure.
Standard Operating Procedure for Handling this compound
The following flowchart outlines the essential steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Azo Dye Staining
This protocol provides a general methodology for a typical staining procedure using an azo dye like this compound. Concentrations and incubation times may need to be optimized for specific applications.
Objective: To stain tissue sections for microscopic analysis.
Materials:
-
This compound staining solution (e.g., 1% in a suitable solvent)
-
Microscope slides with prepared tissue sections
-
Deparaffinization and rehydration reagents (e.g., xylene, ethanol series)
-
Nuclear counterstain (e.g., Mayer's Hematoxylin) (Optional)
-
Differentiating solution (e.g., alkaline alcohol)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse thoroughly in distilled water.[6]
-
-
Staining:
-
Immerse slides in the this compound staining solution for a predetermined time (e.g., 5-15 minutes).
-
-
Differentiation:
-
Briefly dip the slides in a differentiating solution to remove excess background staining.[6] This step is critical and may require optimization.
-
-
Counterstaining (Optional):
-
Dehydration and Mounting:
-
Dehydrate the sections through an ethanol series (e.g., 95%, 100%, 100%) for 1 minute each.
-
Clear in two changes of xylene for 2 minutes each.
-
Apply a drop of mounting medium to the slide and place a coverslip, avoiding air bubbles.
-
-
Microscopy:
-
Allow the mounting medium to set, and then view under a microscope.
-
Emergency Procedures: Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
